3-Bromo-6-methoxypyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-methoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCBCUJWVNJPRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634064 | |
| Record name | 3-Bromo-6-methoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511541-63-2 | |
| Record name | 3-Bromo-6-methoxy-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511541-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-methoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-6-methoxypyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-6-methoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-6-methoxypyridin-2-amine, a key building block in the development of novel pharmaceutical agents. This document details a probable synthetic route, outlines experimental protocols for its synthesis and characterization, and presents its physicochemical and spectroscopic data in a structured format.
Introduction
This compound (CAS No. 511541-63-2) is a substituted aminopyridine derivative. Its structural features, including the bromine atom, the methoxy group, and the amino group on the pyridine ring, make it a versatile precursor for the synthesis of a wide range of more complex molecules with potential biological activity. The strategic placement of these functional groups allows for various chemical transformations, such as cross-coupling reactions and further substitutions, enabling the construction of diverse chemical libraries for drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It should be noted that some of this data is predicted, as detailed experimental values are not widely published.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O | [1] |
| Molecular Weight | 203.04 g/mol | [1] |
| CAS Number | 511541-63-2 | [1] |
| Appearance | Not available | |
| Melting Point | 78-79 °C (sublimation) | [2] |
| Boiling Point (Predicted) | 277.6 ± 35.0 °C | [2] |
| Density (Predicted) | 1.622 ± 0.06 g/cm³ | [2] |
| XlogP (Predicted) | 1.5 | [3] |
Synthesis
Proposed Synthesis Workflow
References
Spectroscopic Analysis of 3-Bromo-6-methoxypyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a structured overview of the spectroscopic characterization of 3-Bromo-6-methoxypyridin-2-amine (CAS No. 511541-63-2). Due to the limited availability of public experimental data, this document serves as a template, outlining the expected spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) and the detailed experimental protocols for their acquisition. This guide is intended to assist researchers in the identification and characterization of this compound. Predicted mass spectrometry data is included for reference.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for confirming its chemical structure, assessing its purity, and understanding its chemical properties. This guide details the standard spectroscopic techniques used for this purpose.
Chemical Structure:
Compound Information:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 511541-63-2 |
| Molecular Formula | C6H7BrN2O |
| Molecular Weight | 203.04 g/mol |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR (Proton NMR)
¹H NMR spectroscopy provides information about the number of different types of protons and their chemical environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Data not available | ||||
| Data not available | ||||
| Data not available | ||||
| Data not available |
2.1.2. ¹³C NMR (Carbon-13 NMR)
¹³C NMR spectroscopy is used to determine the number of different carbons in a molecule.
| Chemical Shift (δ) ppm | Assignment |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | N-H stretch (amine) | |
| Data not available | C-H stretch (aromatic) | |
| Data not available | C=C stretch (aromatic) | |
| Data not available | C-N stretch | |
| Data not available | C-O stretch (ether) | |
| Data not available | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The following table presents predicted data from PubChem.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 202.98146 |
| [M+Na]⁺ | 224.96340 |
| [M-H]⁻ | 200.96690 |
| [M+NH₄]⁺ | 220.00800 |
| [M+K]⁺ | 240.93734 |
Experimental Protocols
NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required due to the low natural abundance of ¹³C.
IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) is used.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode over a relevant m/z range. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Workflow and Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for synthesis and spectroscopic characterization.
References
physical and chemical properties of 3-Bromo-6-methoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Bromo-6-methoxypyridin-2-amine (CAS Number: 511541-63-2). Due to its specific isomeric structure, it is a valuable building block in medicinal chemistry and organic synthesis. This document summarizes its key characteristics, provides guidance on handling and safety, and outlines a general synthetic approach.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are essential for its application in research and development. The data presented below has been compiled from various chemical suppliers and databases. It is important to note that some of the listed properties are predicted values and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O | [1][2] |
| Molecular Weight | 203.04 g/mol | [1][3] |
| CAS Number | 511541-63-2 | [1][2][4] |
| Appearance | Not explicitly available; likely a solid at room temperature. | [5] |
| Melting Point | Not available | |
| Boiling Point | 259.1 ± 35.0 °C (Predicted) | |
| Density | 1.622 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 1.91 ± 0.50 (Predicted) | |
| Solubility | Expected to be soluble in organic solvents.[5] | |
| InChI Key | AZCBCUJWVNJPRN-UHFFFAOYSA-N | [1] |
| SMILES | NC1=NC(OC)=CC=C1Br | [1] |
Chemical Reactivity and Applications
This compound is a substituted pyridine derivative, and its reactivity is dictated by the interplay of the amino, bromo, and methoxy functional groups. The amino group is a nucleophile and can undergo various reactions such as acylation, alkylation, and diazotization. The bromo substituent makes the pyridine ring susceptible to nucleophilic aromatic substitution and cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other bioactive compounds.[7][8]
Given its structure, this compound is a valuable intermediate for the synthesis of a variety of heterocyclic compounds. Its potential applications lie in its use as a starting material for the creation of compound libraries for high-throughput screening in drug discovery programs.[9]
Experimental Protocols
General Synthetic Approach
A plausible synthetic route to this compound could involve the bromination of 6-methoxypyridin-2-amine. The regioselectivity of the bromination would be a key challenge to control. A general procedure for the synthesis of a related isomer, 2-amino-5-bromo-6-methoxypyridine, involves the reaction of 5,6-dibromopyridin-2-amine with sodium methoxide in methanol at elevated temperatures.[10] A similar nucleophilic substitution of a di-brominated aminopyridine could potentially be adapted.
General Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: A general protocol for obtaining a ¹H NMR spectrum would involve dissolving 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The spectrum would be recorded on a 300 or 400 MHz spectrometer. Expected signals would include aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the amine protons.
Infrared (IR) Spectroscopy: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used. Characteristic absorption bands would be expected for the N-H stretching of the amine, C-H stretching of the aromatic ring and methoxy group, C=C and C=N stretching of the pyridine ring, and C-Br stretching.
Mass Spectrometry (MS): Mass spectral data can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer. The resulting spectrum would show the molecular ion peak [M+H]⁺ corresponding to the compound's molecular weight.[11]
Safety and Handling
This compound should be handled with care in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/ eye protection/ face protection.
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Visualizations
Logical Workflow: Synthesis and Functionalization
The following diagram illustrates a logical workflow for the potential synthesis and subsequent functionalization of this compound, highlighting its role as a versatile chemical intermediate.
Caption: Synthetic workflow of this compound.
References
- 1. This compound | CAS:511541-63-2 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. 2-氨基-3-溴-6-甲氧基吡啶 - CAS:511541-63-2 - 南京哈柏医药科技有限公司 [en.habotech.com]
- 3. 3-AMINO-6-BROMO-2-METHOXYPYRIDINE | 89466-18-2 | INDOFINE Chemical Company [indofinechemical.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. CAS 135795-46-9: 3-AMINO-2-BROMO-6-METHOXYPYRIDINE [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 8. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 9. mdpi.com [mdpi.com]
- 10. 5-BROMO-6-METHOXYPYRIDIN-2-AMINE | 1211533-83-3 [m.chemicalbook.com]
- 11. PubChemLite - this compound (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]
Navigating the Isomeric Landscape of 3-Bromo-6-methoxypyridin-2-amine: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals working with isomers of 3-Bromo-6-methoxypyridin-2-amine. This class of compounds holds significant interest as versatile intermediates in the synthesis of biologically active molecules. This document provides a comprehensive overview of their chemical identification, synthesis, and potential applications in signaling pathways relevant to drug discovery.
Isomer Identification and CAS Numbers
The precise identification of isomers is critical for reproducible research and development. The following table summarizes the known isomers of bromo-6-methoxypyridin-2-amine and their corresponding Chemical Abstracts Service (CAS) numbers for unambiguous identification.
| Isomer Name | CAS Number |
| This compound | 511541-63-2[1] |
| 4-Bromo-6-methoxypyridin-2-amine | 1211526-95-2[2][3][4][5][6] |
| 5-Bromo-6-methoxypyridin-2-amine | 1211533-83-3[4][7] |
| 6-Bromo-3-methoxypyridin-2-amine | 916737-77-4[4][8] |
| 6-Bromo-2-methoxypyridin-3-amine | 89466-18-2[9][10] |
| 5-Bromo-2-methoxypyridin-3-amine | 884495-39-0[11] |
| 3-Bromo-2-methoxypyridin-4-amine | 215364-86-6 |
| 5-Bromo-4-methoxypyridin-2-amine | 1232431-11-6[12] |
Experimental Protocols: Synthesis of 5-Bromo-6-methoxypyridin-2-amine
Detailed and reproducible experimental protocols are essential for the successful synthesis of these isomers. Below are two distinct methods for the preparation of 5-Bromo-6-methoxypyridin-2-amine.
Method 1: Bromination of 6-methoxypyridin-2-amine
This protocol describes the direct bromination of 6-methoxypyridin-2-amine using N-bromosuccinimide (NBS).
-
Materials:
-
6-methoxypyridin-2-amine
-
N-bromosuccinimide (NBS)
-
Acetonitrile
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 6-methoxypyridin-2-amine (10 g, 81 mmol) in acetonitrile (150 mL), add N-bromosuccinimide (7.17 g, 40.3 mmol).
-
Stir the reaction mixture at room temperature for 90 minutes.
-
Add an additional portion of N-bromosuccinimide (7.17 g, 40.3 mmol) in acetonitrile (35 mL).
-
Continue stirring at room temperature for another 90 minutes.
-
Dilute the reaction mixture with water (250 mL) and extract with ethyl acetate (2 x 250 mL).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (eluting with 10-15% EtOAc in hexane) to yield 5-bromo-6-methoxypyridin-2-amine as an off-white solid (12.1 g, 74% yield).[7]
-
Method 2: Nucleophilic Aromatic Substitution
This method involves the reaction of 5,6-dibromopyridin-2-amine with sodium methoxide.
-
Materials:
-
Sodium metal
-
Dry methanol
-
5,6-dibromopyridin-2-amine
-
Water
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Add sodium metal (1.8 g, 78.2 mmol) in small portions to dry methanol (70 mL) at -20 °C.
-
Stir the resulting solution at 0 °C for 4 hours.
-
Transfer the reaction mixture to a sealed tube and add 5,6-dibromopyridin-2-amine (10 g, 39.8 mmol).
-
Heat the sealed tube at 120 °C for 24 hours.
-
After cooling, remove the solvent under reduced pressure and dilute the residue with water.
-
Neutralize the aqueous phase with 2 M HCl and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic phases, dry with magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (gradient elution with 5% to 15% acetone in hexane) to afford 2-amino-5-bromo-6-methoxypyridine (6.6 g, 82% yield).[2]
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 5-Bromo-6-methoxypyridin-2-amine via the bromination of 6-methoxypyridin-2-amine.
Relevance in Signaling Pathways
Bromo-methoxypyridine derivatives are valuable scaffolds in the development of kinase inhibitors. Notably, derivatives of 5-bromo-2-methoxypyridin-3-amine have been utilized in the synthesis of novel PI3K/mTOR dual inhibitors.[3] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3]
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway, a key target in cancer therapy. The development of inhibitors for kinases within this pathway, such as PI3K and mTOR, is a major focus of drug discovery efforts.
The synthesis of potent and selective inhibitors that target key nodes in this pathway, such as PI3K and mTOR, is an active area of research. The bromo-methoxypyridin-amine scaffold provides a versatile starting point for the design of such inhibitors.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. 5-BROMO-6-METHOXYPYRIDIN-2-AMINE | 1211533-83-3 [m.chemicalbook.com]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 4-Bromo-6-methoxypyridin-2-amine | 1211526-95-2 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. 6-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 10536137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Versatile Reactivity of 3-Bromo-6-methoxypyridin-2-amine with Organometallic Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-methoxypyridin-2-amine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with a nucleophilic amino group, an electron-donating methoxy group, and a synthetically versatile bromine atom, offers multiple avenues for structural elaboration. The bromine atom at the 3-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. This technical guide provides an in-depth overview of the reactivity of this compound with common organometallic reagents, focusing on key reaction classes such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This document summarizes quantitative data, provides detailed experimental protocols for cited reactions, and includes visualizations of reaction workflows and catalytic cycles to serve as a comprehensive resource for researchers.
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The primary mode of reactivity for this compound with organometallic reagents is through palladium-catalyzed cross-coupling reactions. The electron-rich nature of the pyridine ring, enhanced by the amino and methoxy substituents, facilitates the initial oxidative addition step, which is often rate-limiting in these catalytic cycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, reacting an organohalide with an organoboron species. This compound readily participates in this reaction, allowing for the introduction of a diverse range of aryl and heteroaryl substituents at the 3-position.
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various boronic acids and their derivatives.
| Organoboron Reagent | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |
| (3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 °C, 16 h | 82% | US Patent 2014/0249130 A1 |
| (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 °C, 12 h | 91% | WO 2012/069948 A1 |
| Pyrimidine-5-boronic acid | Pd(dppf)Cl₂•CH₂Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 °C, 2 h | 75% | WO 2016/061110 A1 |
This protocol is adapted from patent literature (US 2014/0249130 A1).
Materials:
-
This compound (1.0 equiv)
-
(3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask, add this compound, (3-((tert-butoxycarbonyl)amino)phenyl)boronic acid, and potassium carbonate.
-
Add the catalyst, Pd(dppf)Cl₂.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.
-
Heat the reaction mixture to 80 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynylpyridines. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
While specific data for this compound is limited, extensive studies on the closely related 2-amino-3-bromopyridines provide a strong predictive basis for reaction conditions and expected yields.[1]
| Terminal Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Conditions | Yield (%) | Reference |
| Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 °C, 3 h | 96% | (Adapted from Zhu, Q. et al., 2017)[1] |
| 1-Ethynyl-4-methylbenzene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 °C, 3 h | 94% | (Adapted from Zhu, Q. et al., 2017)[1] |
| 1-Ethynyl-4-propylbenzene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 °C, 3 h | 92% | (Adapted from Zhu, Q. et al., 2017)[1] |
| Ethynylthiophene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 °C, 3 h | 89% | (Adapted from Zhu, Q. et al., 2017)[1] |
This generalized protocol is based on the highly efficient conditions reported for 2-amino-3-bromopyridines.[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (0.025 equiv)
-
Triphenylphosphine (PPh₃) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Seal the flask, evacuate, and backfill with an inert gas.
-
Under the inert atmosphere, add anhydrous DMF and triethylamine. Stir for 10-15 minutes.
-
Add this compound and the terminal alkyne to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 3-5 hours, monitoring progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to obtain the pure product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling an aryl halide with an amine.[2][3] While the primary amino group on this compound could potentially complicate this reaction through self-coupling or catalyst inhibition, this substrate can, in principle, be coupled with various primary and secondary amines under carefully controlled conditions. The reaction typically requires a palladium catalyst, a bulky phosphine ligand, and a strong base.
Based on protocols for similar bromopyridine substrates, a typical Buchwald-Hartwig amination would involve the following:
-
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂
-
Ligand: A sterically hindered biarylphosphine ligand such as XPhos, RuPhos, or BINAP.[4]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane.
-
Conditions: Elevated temperatures (80-110 °C) under an inert atmosphere.
Due to the presence of the free amino group at the C2 position, protection of this group may be necessary to prevent side reactions and achieve high yields, particularly when coupling with other primary amines.
Other Organometallic Reactions
Stille and Negishi Couplings
-
Stille Coupling: This reaction involves the coupling of the bromo-substrate with an organostannane reagent (R-SnBu₃). It offers a wide substrate scope and functional group tolerance.[5] For this compound, a Stille coupling would likely proceed under standard conditions, using a catalyst like Pd(PPh₃)₄ in a solvent such as toluene or DMF.
-
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent. These reagents are typically more reactive than their boronic acid or stannane counterparts, often allowing for milder reaction conditions. The reaction would likely be successful with this compound, though care must be taken due to the basicity of the organozinc reagent and the acidic N-H proton of the amine.
Reactions with Grignard and Organolithium Reagents
Direct reaction of this compound with highly reactive organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents is complex.
-
Acid-Base Reactivity: The primary amino group has an acidic proton that will be readily deprotonated by these strong bases. This will consume at least one equivalent of the organometallic reagent.
-
Halogen-Metal Exchange: At low temperatures, it is possible that a lithium-halogen exchange could occur between an organolithium reagent (like n-BuLi or t-BuLi) and the C3-Br bond, forming a lithiated pyridinyl species. This intermediate could then be trapped with various electrophiles.
-
Nucleophilic Addition: Grignard and organolithium reagents can potentially add to the pyridine ring, though this is less likely given the electron-rich nature of the substrate.[6][7][8]
For synthetic utility, protection of the amino group is highly recommended before attempting reactions with these highly basic and nucleophilic reagents to avoid undesired side reactions and reagent consumption.
Conclusion
This compound is a versatile and reactive substrate for a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings, in particular, are well-established methods for functionalizing the 3-position, providing efficient access to a wide array of 3-aryl and 3-alkynyl-2-aminopyridine derivatives. While the Buchwald-Hartwig amination and other cross-coupling reactions like Stille and Negishi are also viable, the presence of the free amino group may require careful optimization of reaction conditions or the use of a protecting group strategy to achieve optimal results. The reactivity with strong organometallic bases like Grignard and organolithium reagents is dominated by the acidic N-H proton, necessitating protection for productive C-C bond formation via halogen-metal exchange. This guide provides a foundational understanding and practical protocols for researchers aiming to leverage this valuable building block in their synthetic endeavors.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Bromo-6-methoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-6-methoxypyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development due to its versatile reactivity and potential as a scaffold for novel therapeutic agents. Understanding the electrophilic and nucleophilic characteristics of this molecule is paramount for its effective utilization in synthesis and for predicting its interactions in biological systems. This technical guide provides a comprehensive analysis of the key reactive sites of this compound, supported by theoretical principles and outlining experimental protocols for their determination.
Introduction
Substituted pyridines are a cornerstone in the synthesis of a vast array of pharmaceuticals and agrochemicals. Their reactivity is dictated by the electronic nature of the substituents on the pyridine ring. In the case of this compound, the interplay between the electron-donating amino and methoxy groups and the electron-withdrawing bromo group and pyridine nitrogen creates a unique electronic landscape, defining its nucleophilic and electrophilic centers. This guide will delve into the theoretical basis for predicting these sites and provide practical experimental frameworks for their validation.
Theoretical Analysis of Reactive Sites
The reactivity of this compound can be predicted by considering the resonance and inductive effects of its substituents.
Nucleophilic Sites:
-
Exocyclic Amino Group (N at C2): The lone pair of electrons on the nitrogen of the amino group is the primary nucleophilic center. The electron-donating nature of this group increases the electron density, making it susceptible to attack by electrophiles.
-
Pyridine Ring Nitrogen (N1): The nitrogen atom within the pyridine ring also possesses a lone pair of electrons and can act as a nucleophile. However, its nucleophilicity is generally lower than the exocyclic amino group due to the aromaticity of the ring.
-
Carbon Atoms of the Pyridine Ring (C4 and C5): The electron-donating effects of the amino and methoxy groups increase the electron density at the C4 and C5 positions, making them potential sites for electrophilic aromatic substitution, although pyridines are generally less reactive towards electrophiles than benzene.
Electrophilic Sites:
-
Carbon Atom Bearing the Bromo Group (C3): The carbon atom attached to the bromine is an electrophilic center. The electronegativity of the bromine atom creates a dipole, making this carbon susceptible to nucleophilic attack, potentially leading to substitution reactions.
-
Carbon Atom Bearing the Methoxy Group (C6): Similar to the C3 position, the carbon at C6 is also an electrophilic site due to the electronegativity of the oxygen atom in the methoxy group.
Computational Chemistry Insights
Table 1: Predicted Electronic Properties of this compound based on Analogous Systems
| Parameter | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively High | Indicates a greater tendency to donate electrons (nucleophilicity). The HOMO is likely localized on the amino group and the pyridine ring. |
| LUMO Energy | Relatively Low | Indicates a greater tendency to accept electrons (electrophilicity). The LUMO is likely localized on the carbon atoms attached to the bromine and the pyridine nitrogen. |
| Mulliken Atomic Charges | Negative charge on the amino nitrogen and pyridine nitrogen. Positive charge on C3 and C6. | Quantifies the electron density distribution, confirming the nucleophilic and electrophilic sites. |
| Molecular Electrostatic Potential (MEP) | Negative potential (red) around the amino and pyridine nitrogens. Positive potential (blue) around the C-Br and C-OMe bonds. | Visually represents the regions of high and low electron density, respectively. |
Note: The values in this table are qualitative predictions based on the analysis of similar substituted pyridines from computational studies. Specific values would require dedicated DFT calculations for this compound.
Visualization of Reactive Sites and Experimental Workflow
The predicted electrophilic and nucleophilic sites can be visualized to provide a clear conceptual understanding. Furthermore, a logical workflow for the experimental determination of these sites is crucial for practical applications.
Caption: Predicted nucleophilic and electrophilic sites of this compound.
Caption: Logical workflow for the experimental determination of reactive sites.
Experimental Protocols
The following are detailed methodologies for key experiments to probe the electrophilic and nucleophilic sites of this compound.
Protocol for NMR Titration to Identify Nucleophilic Sites
Objective: To identify the primary nucleophilic site by monitoring chemical shift changes upon addition of a Lewis acid.
Materials:
-
This compound
-
A suitable Lewis acid (e.g., trifluoroacetic acid, boron trifluoride etherate)
-
Anhydrous NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
Microsyringe
Procedure:
-
Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in the chosen anhydrous NMR solvent.
-
Prepare a stock solution of the Lewis acid of known concentration (e.g., 1.0 M) in the same NMR solvent.
-
Acquire a ¹H and ¹³C NMR spectrum of the pure this compound solution.
-
Using a microsyringe, add incremental amounts of the Lewis acid solution to the NMR tube containing the substrate solution (e.g., 0.1, 0.2, 0.5, 1.0 equivalents).
-
Acquire ¹H and ¹³C NMR spectra after each addition.
-
Monitor the changes in the chemical shifts of the protons and carbons of the pyridine ring and the amino group.
-
The atom experiencing the largest downfield shift upon addition of the Lewis acid is the most likely site of interaction and thus the most nucleophilic center.
Protocol for Competition Reactions to Determine Relative Reactivity
Objective: To determine the relative reactivity of the nucleophilic and electrophilic sites by reacting the substrate with a mixture of known reagents.
Materials:
-
This compound
-
A mixture of two different electrophiles with known reactivity (for probing nucleophilic sites).
-
A mixture of two different nucleophiles with known reactivity (for probing electrophilic sites).
-
An appropriate solvent.
-
Standard laboratory glassware for organic synthesis.
-
Analytical instruments for product analysis (e.g., GC-MS, LC-MS, NMR).
Procedure:
-
Probing Nucleophilic Sites:
-
Dissolve this compound in a suitable solvent.
-
Add an equimolar mixture of two different electrophiles (e.g., methyl iodide and benzyl bromide).
-
Stir the reaction at a controlled temperature and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, quench the reaction and work up the product mixture.
-
Analyze the product ratio using GC-MS or ¹H NMR. The major product will indicate which electrophile reacted preferentially, providing insight into the nucleophilicity of the substrate.
-
-
Probing Electrophilic Sites:
-
Dissolve this compound in a suitable solvent.
-
Add an equimolar mixture of two different nucleophiles (e.g., sodium methoxide and sodium thiophenoxide).
-
Stir the reaction, potentially with heating, and monitor its progress.
-
Upon completion, isolate and analyze the products to determine which nucleophile reacted and at which position (e.g., substitution of the bromo or methoxy group).
-
Conclusion
This compound presents a fascinating case of a multi-functionalized heterocyclic compound with distinct electrophilic and nucleophilic centers. A thorough understanding of its electronic properties, guided by computational predictions and confirmed through rigorous experimental validation, is essential for its strategic application in the synthesis of complex molecules. The protocols and theoretical framework presented in this guide offer a robust starting point for researchers aiming to harness the full synthetic potential of this valuable building block.
Stability and Storage of 3-Bromo-6-methoxypyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for the chemical compound 3-Bromo-6-methoxypyridin-2-amine. Understanding the stability profile of this compound is critical for ensuring its integrity and reliability in research and development, particularly in the context of drug discovery where it serves as a valuable building block. This document outlines standard procedures for stability testing and provides a framework for handling and storing this compound to maintain its quality and purity.
Recommended Storage Conditions
Proper storage is paramount to prevent the degradation of this compound. The following conditions are recommended based on information from safety data sheets and chemical supplier guidelines. Adherence to these conditions will help minimize degradation and ensure the compound's stability over time.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry place.[1][2] Recommended temperature is typically 2-8°C for long-term storage. | Lower temperatures slow down the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes the risk of oxidative degradation from atmospheric oxygen. |
| Light | Keep in a tightly closed container, protected from light.[3] | Exposure to light, particularly UV radiation, can induce photolytic degradation. |
| Moisture | Store in a dry environment and keep the container tightly sealed. | The compound may be sensitive to hydrolysis. A tightly sealed container prevents moisture ingress. |
| Incompatible Materials | Avoid strong oxidizing agents and strong acids.[3] | These substances can react with the amine and methoxy functional groups, leading to degradation. |
Stability Profile and Potential Degradation Pathways
This compound, like many substituted pyridines, is susceptible to degradation under certain environmental stresses. Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for predicting the shelf-life of the compound.
Potential Degradation Pathways:
-
Hydrolysis: The methoxy group on the pyridine ring may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding hydroxypyridine derivative. The C-Br bond could also potentially undergo hydrolysis under forcing conditions.
-
Oxidation: The electron-rich aminopyridine ring is susceptible to oxidation. This can lead to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Brominated aromatic compounds are known to be sensitive to light. Photodegradation can occur through the cleavage of the carbon-bromine bond, leading to debromination and the formation of radical species that can initiate further degradation.
-
Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The thermal decomposition of pyridine derivatives can be complex, potentially involving ring opening and the formation of various volatile and non-volatile byproducts.
Below is a diagram illustrating the logical relationship of potential degradation pathways for this compound.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Testing (Forced Degradation Studies)
Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods. The following are detailed methodologies for key experiments based on ICH guidelines.
1. General Preparation of Sample Solutions:
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). This stock solution will be used for the subsequent stress studies.
2. Hydrolytic Stability:
-
Acidic Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 1N hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the aliquot with an equivalent amount of 1N sodium hydroxide.
-
Dilute the neutralized sample to a suitable concentration with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 1N sodium hydroxide.
-
Follow the same incubation, sampling, and analysis procedure as described for acidic hydrolysis, neutralizing the aliquots with 1N hydrochloric acid.
-
-
Neutral Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of purified water.
-
Follow the same incubation, sampling, and analysis procedure as described for acidic hydrolysis. No neutralization is required.
-
3. Oxidative Degradation:
-
To a suitable volume of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3% or 30%).
-
Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
At specified time points, withdraw an aliquot and dilute it to a suitable concentration with the mobile phase for analysis.
4. Photostability:
-
Expose a solid sample of the compound and a solution of the compound in a suitable solvent to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample, protected from light by wrapping in aluminum foil, should be stored under the same temperature and humidity conditions.
-
After the exposure period, analyze both the exposed and control samples.
5. Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at a temperature significantly higher than the recommended storage temperature (e.g., 70°C).
-
Expose the sample for a defined period (e.g., 7 days).
-
At specified time points, withdraw samples and prepare solutions for analysis.
Analytical Method:
A validated stability-indicating HPLC method with a UV detector or a mass spectrometer should be used to analyze the samples from all stress conditions. The method should be able to separate the parent compound from all significant degradation products.
Below is a diagram illustrating the experimental workflow for stability testing.
Caption: Experimental workflow for forced degradation studies.
Representative Signaling Pathway
While the specific biological targets of this compound are not extensively documented in publicly available literature, aminopyridine scaffolds are common in kinase inhibitors. The following diagram illustrates a representative signaling pathway where a substituted aminopyridine could act as a kinase inhibitor, a plausible role given its structural features. This is a hypothetical representation to illustrate a potential mechanism of action.
Caption: Hypothetical signaling pathway for a kinase inhibitor.
References
The Versatile Role of 3-Bromo-6-methoxypyridin-2-amine in the Synthesis of Novel Heterocyclic Scaffolds
For Immediate Release
Shanghai, China – December 28, 2025 – 3-Bromo-6-methoxypyridin-2-amine has emerged as a pivotal building block for the construction of a diverse array of nitrogen-containing heterocyclic compounds. This versatile trifunctional pyridine derivative, featuring strategically positioned amino, bromo, and methoxy groups, offers a powerful platform for the synthesis of complex molecules with significant potential in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of its application in heterocyclic synthesis, focusing on key reactions, experimental protocols, and the generation of valuable fused-ring systems.
The unique arrangement of functional groups on the pyridine ring of this compound allows for a range of chemical transformations. The 2-amino group and the 3-bromo substituent create an "amidine-like" structure that can influence its reactivity in cross-coupling reactions. The electron-donating 6-methoxy group further modulates the electronic properties of the pyridine core. This distinct substitution pattern makes it a valuable precursor for the synthesis of various heterocyclic systems, including pyrido[2,3-b]pyrazines and other fused pyridines.
Key Synthetic Applications
The primary utility of this compound in heterocyclic synthesis lies in its participation in palladium-catalyzed cross-coupling reactions and cyclocondensation processes. These reactions enable the facile construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of complex heterocyclic frameworks.
One of the most powerful applications of this building block is in the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide variety of primary and secondary amines at the 3-position of the pyridine ring, leading to the synthesis of N³-substituted 2,3-diaminopyridine derivatives. These products are valuable intermediates for the synthesis of biologically active fused heterocycles.
Another key transformation is the Suzuki-Miyaura coupling , which facilitates the formation of carbon-carbon bonds. While direct examples with this compound are not extensively documented in readily available literature, the reactivity of the closely related 3-bromo-2-aminopyridine suggests its high potential as a substrate in such reactions. This would allow for the introduction of various aryl and heteroaryl groups at the 3-position, significantly expanding the molecular diversity of the resulting products.
Furthermore, the vicinal amino and bromo functionalities can be exploited in cyclocondensation reactions to construct fused heterocyclic rings. For instance, reaction with α-dicarbonyl compounds or their equivalents can lead to the formation of pyrido[2,3-b]pyrazines, a class of compounds with known biological activities.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of this compound in synthesis. Below are representative protocols for key transformations, derived from methodologies applied to structurally similar substrates.
Table 1: Palladium-Catalyzed Amination of 3-Halo-2-aminopyridines
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | RuPhos-precatalyst | LiHMDS | THF | 65 | 16 | 95 |
| 2 | Piperidine | RuPhos-precatalyst | LiHMDS | THF | 65 | 16 | 91 |
| 3 | Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | THF | 65 | 16 | 78 |
| 4 | Benzylamine | BrettPhos-precatalyst | LiHMDS | THF | 65 | 16 | 75 |
General Procedure for Palladium-Catalyzed Amination: [1] To a solution of the 3-halo-2-aminopyridine (1.0 equiv) and the corresponding amine (1.2 equiv) in anhydrous THF are added the palladium precatalyst (e.g., RuPhos or BrettPhos precatalyst, 2 mol %) and a solution of LiHMDS (1.0 M in THF, 2.5 equiv). The reaction mixture is stirred at 65 °C for 16 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Signaling Pathways and Logical Relationships
The heterocyclic scaffolds synthesized from this compound are often designed to interact with specific biological targets, such as protein kinases. The general workflow for the application of this building block in drug discovery involves several key stages, from initial reaction to the evaluation of biological activity.
Caption: Synthetic workflow from building block to biological evaluation.
The synthesis of diverse heterocyclic libraries through reactions like cross-coupling and cyclization is the first step. These libraries are then subjected to biological screening to identify lead compounds that can modulate specific signaling pathways relevant to disease.
Future Outlook
This compound is a building block with significant untapped potential. Further exploration of its reactivity in a wider range of synthetic transformations is warranted. The development of novel cyclization strategies and its utilization in multicomponent reactions could lead to the discovery of new and complex heterocyclic systems with unique biological properties. As the demand for novel therapeutic agents and functional materials continues to grow, the importance of versatile synthetic intermediates like this compound is set to increase, making it a key resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
The Pharmacological Potential of 3-Bromo-6-methoxypyridin-2-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold, 3-bromo-6-methoxypyridin-2-amine, presents a versatile platform for the development of novel therapeutic agents. Its unique substitution pattern, featuring a reactive bromine atom, a nucleophilic amine, and an electron-donating methoxy group, allows for diverse chemical modifications to explore a wide range of biological activities. This technical guide provides an in-depth overview of the potential biological activities of derivatives based on this core structure, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Biological Activities and Therapeutic Potential
Derivatives of this compound have emerged as promising candidates in several key therapeutic areas, primarily driven by their ability to interact with crucial biological targets. The principal activities identified in the literature include kinase inhibition, anticancer properties, and antimicrobial effects.
Kinase Inhibition: A Primary Target
The aminopyridine moiety is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[1][2] Derivatives of this compound can be strategically designed to act as potent and selective kinase inhibitors. The amino group often forms critical hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine from ATP.[1] The bromine atom at the 3-position serves as a convenient handle for introducing further substitutions via cross-coupling reactions to enhance potency and selectivity.[1]
Key kinase targets for which aminopyridine-based inhibitors have shown significant activity include Polo-like kinase 4 (PLK4), Phosphoinositide 3-kinase (PI3K), and the mammalian target of rapamycin (mTOR).[2][3]
Table 1: Kinase Inhibitory Activity of Aminopyrimidine and Sulfonamide Methoxypyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |
| 8h | PLK4 | 0.0067 | - | [2] |
| 3r | PLK4 | 0.0174 | - | [2] |
| 3b | PLK4 | 0.0312 | - | [2] |
| GDC-0941 | PI3Kα | - | - | [4] |
| GNE-477 | PI3K/mTOR | - | - | [4] |
| GDC-0980 | PI3K/mTOR | - | - | [4] |
Anticancer Activity
The inhibition of key kinases involved in cell proliferation and survival pathways directly translates to potent anticancer activity. Several studies have demonstrated the efficacy of aminopyrimidine and thienopyrimidine derivatives in inhibiting the growth of various cancer cell lines.[2][4][5]
Table 2: Antiproliferative Activity of Novel Kinase Inhibitors
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8h | Breast Cancer Cells | - | [2] |
| 9a | HepG-2 | 12.32 ± 0.96 | [4] |
| 9a | A549 | 11.30 ± 1.19 | [4] |
| 9a | PC-3 | 14.69 ± 1.32 | [4] |
| 9a | MCF-7 | 9.80 ± 0.93 | [4] |
Antimicrobial Activity
Substituted aminopyridine and related heterocyclic structures have also shown promise as antimicrobial agents.[6][7] The nitrogen-containing heterocyclic core can interact with essential microbial enzymes or cellular structures. For instance, some derivatives have been investigated for their ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of bacteria.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. The following sections outline typical experimental protocols for evaluating the key biological activities of this compound derivatives.
Synthesis of Derivatives
The synthesis of derivatives from this compound often involves leveraging the reactivity of the bromine atom for cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][8]
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
To a solution of this compound in a suitable solvent (e.g., dioxane/water mixture), add the desired arylboronic acid (1.1-1.5 equivalents).
-
Add a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and a base (e.g., K2CO3 or Cs2CO3, 2 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 4-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of a test compound to a kinase.[2]
-
Prepare a reaction mixture containing the kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer (ligand).
-
Add the test compound at various concentrations.
-
Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium to be reached.
-
Measure the FRET signal using a fluorescence plate reader. The signal is proportional to the amount of tracer bound to the kinase.
-
The displacement of the tracer by the test compound results in a decrease in the FRET signal.
-
Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in the FRET signal.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[9]
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex biological pathways and experimental procedures.
Caption: General synthetic workflow for kinase inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway and inhibitor action.
Caption: Workflow for determining cell viability via MTT assay.
Conclusion
This compound represents a privileged scaffold in medicinal chemistry, with its derivatives demonstrating significant potential as kinase inhibitors for cancer therapy and as novel antimicrobial agents. The synthetic tractability of this core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The methodologies and data presented in this guide serve as a foundational resource for researchers aiming to explore and exploit the therapeutic potential of this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes [scirp.org]
- 8. jptcp.com [jptcp.com]
- 9. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-6-methoxypyridin-2-amine
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds in modern organic synthesis.[1] This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate, proving indispensable in the pharmaceutical, agrochemical, and materials science industries for the synthesis of biaryls, polyolefins, and styrenes.[1] The pyridine moiety, in particular, is a key structural motif in numerous biologically active molecules. The functionalization of substituted pyridines, such as 3-Bromo-6-methoxypyridin-2-amine, via Suzuki coupling allows for the construction of diverse molecular scaffolds essential for drug discovery and development.[2]
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids. The presence of the amino group on the pyridine ring can sometimes pose challenges due to potential coordination with the palladium catalyst, which may lead to catalyst inhibition.[3] However, by carefully selecting the catalyst, ligand, base, and solvent system, high yields of the desired 2-amino-6-methoxy-3-arylpyridine products can be achieved, often without the need for protecting the amine functionality.[3][4]
Reaction Mechanism
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species as the active catalyst. The cycle consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[5]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center. The base activates the organoboron compound, facilitating this transfer.[5][6]
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Researchers should optimize the conditions for their specific substrates.
Materials:
-
This compound (CAS: 511541-63-2)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄), or Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide (DMF), often with water as a co-solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or microwave vial)
-
Magnetic stirrer and heating plate or oil bath
-
Solvents for work-up and purification (e.g., Ethyl acetate, water, brine)
-
Drying agent (e.g., Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄))
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask or microwave vial, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[7]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to create an inert atmosphere.[3]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 0.2 M) via syringe.[4]
-
Reaction: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[5]
-
Washing: Combine the organic layers and wash with water and then with brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure 3-aryl-6-methoxypyridin-2-amine product.[7]
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki coupling of various substituted bromopyridines, which can serve as a starting point for optimizing the reaction of this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good |
| 2 | 2-Bromopyridine | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) / Ligand (3) | KF | Dioxane | 110 | - | 82 |
| 3 | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3.6) | K₃PO₄ | Toluene | 100 | 18 | - |
| 4 | General Halopyridine | General Arylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/Dioxane | 85 | 4 | - |
Data adapted from references[4][7][8]. Yields are highly substrate-dependent.
Mandatory Visualizations
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-6-methoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and materials science for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable for the synthesis of arylamines, a common motif in pharmaceuticals and functional materials.[1][2] The amination of heteroaryl halides, such as 3-Bromo-6-methoxypyridin-2-amine, provides a direct route to N-substituted 2,3-diaminopyridine derivatives. These structures are of significant interest in drug discovery as they are present in various biologically active compounds. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of this compound.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. The reaction is facilitated by a phosphine ligand and a base in an appropriate solvent. The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation of the amine by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl or N-alkyl product and regenerate the Pd(0) catalyst.[1][3]
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and is highly dependent on the specific amine coupling partner.[4] For sterically hindered or electron-poor amines, more electron-rich and bulky phosphine ligands are often required to achieve good yields.[1]
Data Presentation: Typical Reaction Conditions
While a specific protocol for this compound is not extensively documented, the following table summarizes typical conditions extrapolated from procedures for structurally similar aminobromopyridines. These parameters provide a strong starting point for reaction optimization.
| Parameter | Typical Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | 1-5 mol% |
| Ligand | XPhos, RuPhos, BrettPhos, BINAP | 2-10 mol% |
| Base | NaOtBu (Sodium tert-butoxide), K₂CO₃, Cs₂CO₃, LiHMDS | 1.5-2.5 equivalents |
| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are crucial. |
| Temperature | 80-110 °C | |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS. |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Protocol: General Procedure
This protocol provides a generalized method for the Buchwald-Hartwig amination of this compound with a generic amine. The specific quantities and reaction time may require optimization for different amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and the base.
-
Addition of Reactants: Add this compound and the corresponding amine to the flask.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 6-methoxypyridin-2,3-diamine.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination procedure described above.
Caption: A generalized workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-6-methoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 3-Bromo-6-methoxypyridin-2-amine as a key starting material in the synthesis of potent and selective kinase inhibitors. This versatile building block offers a strategic platform for generating diverse chemical scaffolds targeting various protein kinases implicated in oncology and inflammatory diseases. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions, which are fundamental to modern medicinal chemistry.
Introduction
This compound is a valuable heterocyclic intermediate in drug discovery. The pyridine core serves as a bioisostere for the adenine ring of ATP, enabling competitive inhibition at the kinase ATP-binding site. The bromine atom at the 3-position provides a reactive handle for introducing a wide array of substituents via cross-coupling reactions, facilitating the exploration of structure-activity relationships (SAR). The 2-amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase, while the 6-methoxy group can influence solubility and metabolic stability, and can be further modified.
Key Synthetic Strategies
The primary synthetic routes for elaborating the this compound scaffold involve palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are highly versatile and tolerate a broad range of functional groups, making them ideal for the construction of complex molecular architectures.
Data Presentation: Inhibitory Activity of Analogous Aminopyridine-Based Kinase Inhibitors
While specific data for inhibitors derived directly from this compound is not extensively available in the public domain, the following table summarizes the in vitro activity of kinase inhibitors synthesized from structurally related aminopyridine scaffolds. This data serves as a benchmark for the potential potency of compounds derived from the title starting material.
| Kinase Target | Inhibitor Scaffold/Derivative | IC50 (nM) |
| PI3Kα | Sulfonamide methoxypyridine derivative | 0.22 |
| mTOR | Sulfonamide methoxypyridine derivative | 23 |
| JNK1 | Aminopyrimidine-based | 25[1] |
| JNK2 | Aminopyrimidine-based | 12[1] |
| JNK3 | Aminopyrazole-based | <40[1] |
| p38α | Biphenyl amide | 11[1] |
| TAK1 | Imidazopyridine with 2-cyanoacrylamide | 27[1] |
| VRK1 | Aminopyridine-based | 150[1] |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of kinase inhibitors using this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-6-methoxypyridin-2-amines
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-6-methoxypyridin-2-amine derivative.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-6-methoxypyridin-2,3-diamines
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with an aniline derivative.
Materials:
-
This compound
-
Aniline derivative (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos or RuPhos, 1-5 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5 - 2.5 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a Schlenk flask, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the base, this compound (1.0 eq.), and the aniline derivative (1.2 eq.).
-
Add the anhydrous, deoxygenated solvent.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-6-methoxypyridin-2,3-diamine.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay.
Materials:
-
Synthesized kinase inhibitor
-
Recombinant target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the synthesized inhibitor in the kinase assay buffer.
-
In a microplate, add the recombinant kinase, the kinase substrate, and the various concentrations of the inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the recommended temperature and time for the specific kinase.
-
Stop the kinase reaction and measure the amount of ADP produced using the luminescent detection reagent as per the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagrams
Kinase inhibitors derived from aminopyridine scaffolds can modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/AKT/mTOR and MAPK/ERK pathways are common targets.
Caption: The PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.
Caption: The MAPK/ERK signaling pathway with a potential point of inhibition.
Experimental Workflow Diagram
The general workflow for the synthesis and evaluation of kinase inhibitors from this compound is depicted below.
Caption: General workflow for kinase inhibitor synthesis and evaluation.
References
Application Notes and Protocols for the Synthesis of PET Imaging Agents Using 3-Bromo-6-methoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Positron Emission Tomography (PET) imaging agents derived from 3-bromo-6-methoxypyridin-2-amine. The protocols outlined below are based on established radiolabeling methodologies for analogous pyridine-containing molecules and are intended to serve as a comprehensive guide for the development of novel PET tracers.
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative visualization of biological processes in vivo. The development of novel PET radiotracers is crucial for advancing our understanding of disease and for the development of new therapeutics. The substituted pyridine scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous PET tracers targeting a variety of biological targets. This compound is a versatile building block that can be functionalized to create precursors for radiolabeling with common PET radionuclides such as Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]).
This document details the synthesis of a hypothetical PET tracer precursor from this compound and provides generalized protocols for its radiolabeling.
Synthesis of a Precursor for Radiolabeling
A plausible synthetic route to a PET tracer precursor from this compound involves a Suzuki-Miyaura cross-coupling reaction to introduce a functional group suitable for radiolabeling. For instance, coupling with a boronic acid ester containing a leaving group for subsequent nucleophilic substitution with [¹⁸F]fluoride or a site for [¹¹C]methylation.
Diagram of Precursor Synthesis
Application Notes and Protocols for 3-Bromo-6-methoxypyridin-2-amine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Bromo-6-methoxypyridin-2-amine as a key intermediate in the synthesis of novel agrochemicals. The strategic positioning of the bromo, methoxy, and amino groups on the pyridine ring makes this compound a versatile building block for the creation of a diverse range of biologically active molecules, particularly fungicides and herbicides. The bromine atom serves as a reactive handle for various cross-coupling and amination reactions, enabling the construction of complex molecular architectures.
Application in the Synthesis of Pyridyl-Pyrazole Fungicides
The pyridyl-pyrazole scaffold is a well-established toxophore in the agrochemical industry, known for its potent fungicidal activity. This compound can be effectively utilized in the synthesis of novel pyridyl-pyrazole derivatives through palladium-catalyzed cross-coupling reactions. A key synthetic strategy involves the Suzuki-Miyaura coupling of this compound with a suitable pyrazole boronic acid or boronate ester. This reaction facilitates the formation of a C-C bond between the pyridine and pyrazole rings, leading to the target pyridyl-pyrazole core structure. Subsequent modifications can be performed to introduce further diversity and optimize biological activity.
Experimental Protocol: Suzuki-Miyaura Coupling for Pyridyl-Pyrazole Synthesis
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic pyrazole boronic acid.
Materials:
-
This compound
-
Substituted Pyrazole-4-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired pyrazole-4-boronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1 v/v).
-
Add sodium carbonate (2.0 eq) to the mixture.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
To the de-gassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyridyl-pyrazole derivative.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%)* |
| This compound | Pyrazole-4-boronic acid | Pd(OAc)₂ / PPh₃ | 1,4-Dioxane / H₂O | 90-100 | 12-24 | 60-85 |
*Yields are typical for Suzuki-Miyaura couplings of this nature and may vary depending on the specific pyrazole boronic acid used.
Application in the Synthesis of N-Arylpyridine Herbicides
The N-arylpyridine moiety is another important structural motif found in a number of herbicides. The Buchwald-Hartwig amination reaction provides a powerful tool for the synthesis of these compounds, and this compound is an excellent starting material for this transformation. This reaction allows for the formation of a C-N bond between the pyridine ring and a variety of anilines or other amino-containing compounds.
Experimental Protocol: Buchwald-Hartwig Amination for N-Arylpyridine Synthesis
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Saturated aqueous solution of ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the substituted aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Add Pd₂(dba)₃ (0.01 eq) and Xantphos (0.02 eq) to the Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous, degassed toluene to the mixture.
-
Heat the reaction mixture to 100-110 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylpyridine derivative.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%)* |
| This compound | Substituted Aniline | Pd₂(dba)₃ / Xantphos | Toluene | 100-110 | 12-24 | 70-90 |
*Yields are typical for Buchwald-Hartwig aminations of this nature and may vary depending on the specific aniline used.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The presented protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide robust and efficient methods for the construction of pyridyl-pyrazole fungicides and N-arylpyridine herbicides, respectively. These application notes serve as a guide for researchers in the agrochemical field to explore the potential of this intermediate in the development of new and effective crop protection agents. Further derivatization of the resulting scaffolds can lead to the discovery of compounds with improved efficacy and desirable physicochemical properties.
Synthesis of N-aryl-3-amino-6-methoxypyridines: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of N-aryl-3-amino-6-methoxypyridines represents a critical step in the creation of novel compounds with potential therapeutic applications. This class of compounds is of significant interest due to the prevalence of the arylamine moiety in a wide array of biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of N-aryl-3-amino-6-methoxypyridines, focusing on two powerful C-N cross-coupling methodologies: the Buchwald-Hartwig amination and the Ullmann condensation.
Introduction
N-aryl-3-amino-6-methoxypyridines are heterocyclic compounds that serve as valuable intermediates in medicinal chemistry. The ability to introduce a variety of aryl groups at the 3-amino position allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The two most prominent methods for achieving this transformation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. Both methods offer distinct advantages and are chosen based on substrate scope, functional group tolerance, and desired reaction conditions.
Synthetic Strategies
The general synthetic approach involves the cross-coupling of 3-amino-6-methoxypyridine with an aryl halide (bromide or iodide). The selection of the appropriate catalyst system, ligand, base, and solvent is crucial for achieving high yields and purity of the desired N-aryl-3-amino-6-methoxypyridine.
Caption: General synthetic scheme for N-aryl-3-amino-6-methoxypyridines.
I. Buchwald-Hartwig Amination Protocol
The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] Its broad substrate scope and tolerance for various functional groups make it a preferred method in modern organic synthesis.[2]
Experimental Protocol
This protocol is adapted from a procedure for the synthesis of a structurally similar N-heteroaryl compound.[3]
Materials:
-
3-Amino-6-methoxypyridine
-
Aryl halide (e.g., bromobenzene, 1-bromo-4-methoxybenzene, 1-bromo-4-chlorobenzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 3-amino-6-methoxypyridine (1.0 equiv.), the aryl halide (1.1 equiv.), Pd₂(dba)₃ (0.05 mol%), Xantphos (0.1 mol%), and Cs₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-3-amino-6-methoxypyridine.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Data Presentation: Representative Yields
| Aryl Halide (Ar-X) | Substituent on Aryl Ring | Expected Yield (%) |
| Aryl Bromide | Electron-donating (e.g., -OCH₃) | 75-95 |
| Aryl Bromide | Unsubstituted (e.g., -H) | 80-98 |
| Aryl Bromide | Electron-withdrawing (e.g., -Cl) | 85-99 |
| Aryl Iodide | Unsubstituted (e.g., -H) | 80-99 |
Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials. Optimization of catalyst, ligand, base, and solvent may be necessary to achieve the desired outcome.
II. Ullmann Condensation Protocol
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[6] While it often requires higher temperatures than the Buchwald-Hartwig reaction, recent advancements have led to milder and more efficient protocols, often employing ligands to facilitate the catalysis.[7]
Experimental Protocol
This protocol is a general method adapted for the N-arylation of aminopyridines.
Materials:
-
3-Amino-6-methoxypyridine
-
Aryl iodide (e.g., iodobenzene)
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-amino-6-methoxypyridine (1.0 equiv.), the aryl iodide (1.2 equiv.), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMSO via syringe.
-
Seal the flask and heat the reaction mixture to 90-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure N-aryl-3-amino-6-methoxypyridine.
References
Application Notes: Synthesis of Novel Neurodegenerative Disease Probes Utilizing 3-Bromo-6-methoxypyridin-2-amine
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the misfolding and aggregation of specific proteins, including tau, amyloid-beta (Aβ), and α-synuclein. Positron Emission Tomography (PET) imaging is a powerful in vivo technique for the early diagnosis and monitoring of disease progression by visualizing these pathological protein aggregates. The development of novel PET probes with high affinity and selectivity for these targets is a critical area of research. The aminopyridine scaffold has emerged as a key pharmacophore in the design of such probes. This document outlines the proposed application of 3-Bromo-6-methoxypyridin-2-amine as a key building block in the synthesis of a novel PET probe for imaging tau aggregates, a hallmark of Alzheimer's disease.
Proposed Probe: [¹⁸F]HP1 (Hypothetical Probe 1)
Based on the structural features of successful tau PET tracers, we propose the synthesis of a novel probe, [¹⁸F]HP1, utilizing this compound. The methoxy group can potentially enhance blood-brain barrier penetration and modulate binding affinity, while the amine functionality provides a reactive handle for coupling to a fluorinated quinoline core, a common feature in tau PET ligands.
Mechanism of Action: Targeting Tau Neurofibrillary Tangles
The proposed probe, [¹⁸F]HP1, is designed to bind with high affinity and selectivity to neurofibrillary tangles (NFTs), which are intracellular aggregates of hyperphosphorylated tau protein.[1][2] In Alzheimer's disease, tau protein detaches from microtubules, becomes abnormally phosphorylated, and aggregates into paired helical filaments (PHFs), the primary component of NFTs.[1][3] The accumulation of NFTs disrupts neuronal function and is strongly correlated with cognitive decline.[3] [¹⁸F]HP1, once administered intravenously, is expected to cross the blood-brain barrier and bind to the β-sheet structures within the tau aggregates, allowing for their visualization and quantification by PET imaging.
Data Presentation
The following tables summarize key quantitative data for established tau PET tracers, which serve as benchmarks for the development of new probes like the proposed [¹⁸F]HP1.
Table 1: Binding Affinities of Selected Tau PET Tracers
| Tracer | Target | Kd (nM) | IC50 (nM) | Reference |
| [¹⁸F]MK-6240 | Tau Aggregates (AD Brain) | - | 12 | [4] |
| [¹⁸F]PI2620 | Tau Aggregates (AD Brain) | 2.3 | - | [5] |
| [¹⁸F]RO948 | Tau Aggregates (AD Brain) | - | 25.1 | [5] |
| [³H]CBD2115 | Tau Aggregates (PSP Brain) | 4.9 | - | [4] |
Table 2: Radiosynthesis Parameters for [¹⁸F]MK-6240 (for comparison)
| Parameter | Value | Reference |
| Radiochemical Yield (uncorrected) | 7.5 ± 1.9% | [6] |
| Molar Activity | 222 ± 67 GBq/µmol | [6] |
| Synthesis Time | 90 minutes | [6] |
Experimental Protocols
1. Synthesis of the Precursor for [¹⁸F]HP1
This protocol describes a proposed synthesis of the nitro-precursor for the radiolabeling of [¹⁸F]HP1, based on the well-established Buchwald-Hartwig amination reaction.
-
Reaction: Buchwald-Hartwig amination of this compound with a suitable bromo-nitro-quinoline derivative.
-
Reagents:
-
This compound
-
3-Bromo-5-nitroisoquinoline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), 3-Bromo-5-nitroisoquinoline (1.0 mmol), Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (0.05 mmol), and Xantphos (0.1 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the nitro-precursor.
-
2. Radiosynthesis of [¹⁸F]HP1
This proposed radiosynthesis protocol is adapted from established methods for producing fluorinated PET tracers.
-
Reaction: Nucleophilic aromatic substitution of the nitro-precursor with [¹⁸F]fluoride.
-
Reagents:
-
Nitro-precursor of HP1
-
[¹⁸F]Fluoride (produced via cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
-
Water for injection
-
Ethanol
-
-
Procedure:
-
Trap aqueous [¹⁸F]fluoride on an anion exchange column.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen.
-
Dissolve the nitro-precursor (1-2 mg) in anhydrous DMSO and add to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at 150-160 °C for 15-20 minutes.
-
Cool the reaction mixture and dilute with a mixture of acetonitrile and water.
-
Purify the crude product using semi-preparative HPLC.
-
Collect the fraction corresponding to [¹⁸F]HP1 and reformulate in a suitable buffer (e.g., phosphate-buffered saline with a small percentage of ethanol) for injection.
-
3. In Vitro Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity of the non-radioactive HP1 to tau aggregates.
-
Materials:
-
Brain homogenates from confirmed Alzheimer's disease patients and healthy controls.
-
[³H]MK-6240 or another suitable radioligand for tau.
-
Non-radioactive HP1 (as the competitor).
-
Phosphate-buffered saline (PBS).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of non-radioactive HP1.
-
In a series of tubes, incubate a fixed concentration of [³H]MK-6240 with brain homogenate in the presence of varying concentrations of HP1.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold PBS to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
-
Visualizations
Caption: Synthetic scheme for the proposed Tau PET probe [¹⁸F]HP1.
Caption: Simplified signaling pathway of Tau pathology and probe binding.
Caption: Workflow for the in vitro competitive binding assay.
References
- 1. Neurofibrillary tangle - Wikipedia [en.wikipedia.org]
- 2. Relationship Between Tau Pathology and Neuroinflammation in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of tau-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting the Binding Profile of PET Tracers to Corticobasal Degeneration Tau Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discriminative binding of tau PET tracers PI2620, MK6240 and RO948 in Alzheimer’s disease, corticobasal degeneration and progressive supranuclear palsy brains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Functionalization of the Amino Group on 3-Bromo-6-methoxypyridin-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the primary amino group of 3-Bromo-6-methoxypyridin-2-amine. This versatile building block is a valuable starting material in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and drug discovery. The protocols outlined below describe common and robust methods for N-acylation, N-sulfonylation, N-alkylation, and N-arylation, providing a foundation for the synthesis of diverse libraries of substituted 2-aminopyridine derivatives.
Introduction
This compound is a key intermediate in the development of various biologically active molecules. The presence of a reactive primary amino group, along with a bromo substituent suitable for cross-coupling reactions, and a methoxy group, offers multiple points for chemical modification. Functionalization of the amino group is a critical step in modifying the physicochemical and pharmacological properties of the resulting compounds. This document details four key transformations of the amino group, providing researchers with the necessary information to synthesize a variety of derivatives.
Data Presentation: Summary of Functionalization Reactions
The following tables summarize the reaction conditions and expected outcomes for the functionalization of this compound and its analogs. These data are compiled from literature reports on similar substrates and provide a strong basis for reaction optimization.
Table 1: N-Acylation
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Anhydride | Pyridine | Toluene | 100 | 2 | ~100[1] |
| Benzoyl Chloride | Triethylamine | Dichloromethane | 0 to RT | 4 | 85-95 (estimated) |
Table 2: N-Sulfonylation
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzenesulfonyl Chloride | Pyridine | Dichloromethane | 0 to RT | 12 | 80-90 (estimated) |
| p-Toluenesulfonyl Chloride | Triethylamine | Dichloromethane | 0 to RT | 12 | 80-90 (estimated) |
Table 3: N-Alkylation
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetonitrile | Reflux | 24 | 70-80 (estimated) |
| Benzyl Bromide | Cs₂CO₃ | DMF | 80 | 12 | 75-85 (estimated) |
Table 4: N-Arylation (Buchwald-Hartwig Amination)
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Bromobenzene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 70-85[2][3][4] |
| 4-Bromoanisole | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 16 | 65-80[3] |
Experimental Protocols
N-Acylation: Synthesis of N-(3-bromo-6-methoxypyridin-2-yl)acetamide
This protocol is adapted from a procedure for a similar substrate which achieved a quantitative yield.[1]
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Toluene
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add pyridine (1.5 eq).
-
Add acetic anhydride (1.2 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
N-Sulfonylation: Synthesis of N-(3-bromo-6-methoxypyridin-2-yl)benzenesulfonamide
This protocol is a general procedure for the synthesis of N-aryl sulfonamides.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add pyridine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
N-Alkylation: Synthesis of N-Alkyl-3-bromo-6-methoxypyridin-2-amine
This protocol is based on the alkylation of similar 2-aminopyridine derivatives.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile or DMF, add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add the alkyl halide (1.1 eq) and stir the mixture at the desired temperature (e.g., reflux for acetonitrile, 80 °C for DMF).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
N-Arylation: Synthesis of N-Aryl-3-bromo-6-methoxypyridin-2-amine via Buchwald-Hartwig Amination
This protocol is a general procedure for the palladium-catalyzed amination of aryl bromides.[2][3][4]
Materials:
-
This compound
-
Aryl bromide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos or BINAP)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In an oven-dried Schlenk tube, combine the palladium catalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (1.5-2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add this compound (1.2 eq), the aryl bromide (1.0 eq), and the anhydrous solvent.
-
Heat the reaction mixture to the specified temperature (e.g., 100-110 °C) and stir for the indicated time.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.
-
Wash the combined organic layers with saturated ammonium chloride solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Experimental Workflow for N-Arylation
Caption: Workflow for the Buchwald-Hartwig N-arylation.
Signaling Pathway Inhibition
Functionalized this compound derivatives, particularly sulfonamides, have been investigated as inhibitors of the PI3K/mTOR signaling pathway, which is a critical pathway in cancer cell growth and survival.[5]
Caption: Inhibition of the PI3K/mTOR signaling pathway.
References
- 1. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of 3-Bromo-6-methoxypyridin-2-amine
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, has found widespread application in the synthesis of natural products, pharmaceuticals, and functional materials.[2][3][4] The reaction is typically carried out under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups.[1] For drug development professionals, the Sonogashira coupling provides a robust method for the construction of complex molecular architectures from readily available building blocks. This document provides detailed protocols and optimized conditions for the Sonogashira coupling of 3-Bromo-6-methoxypyridin-2-amine with various terminal alkynes, based on established procedures for structurally similar 2-amino-3-bromopyridines.[2][5]
Reaction Principle
The Sonogashira coupling reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, which is formed in situ from the terminal alkyne and a copper(I) salt. The final step is reductive elimination, which yields the coupled product and regenerates the Pd(0) catalyst.[1]
Optimized Reaction Conditions
The successful Sonogashira coupling of this compound is highly dependent on the careful selection of catalyst, ligand, base, solvent, and temperature. The following table summarizes optimized conditions derived from studies on analogous 2-amino-3-bromopyridine substrates.[2][6]
| Parameter | Optimized Condition | Notes |
| Palladium Catalyst | Pd(CF₃COO)₂ (2.5 mol%) | Other common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. |
| Ligand | PPh₃ (5.0 mol%) | Triphenylphosphine is a common and effective ligand for this transformation. |
| Copper(I) Co-catalyst | CuI (5.0 mol%) | Essential for the formation of the copper acetylide intermediate. |
| Base | Et₃N (Triethylamine) | Acts as both a base and, in some cases, a solvent.[1] |
| Solvent | DMF (Dimethylformamide) | Anhydrous solvent is recommended for optimal results.[7] |
| Temperature | 100 °C | Higher temperatures may lead to side reactions and decomposition.[6] |
| Reaction Time | 3 hours | Reaction progress should be monitored by TLC or LC-MS.[6][7] |
Experimental Protocols
General Procedure for Sonogashira Coupling
This protocol is adapted from the optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes.[2][6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
PPh₃ (5.0 mol%)
-
CuI (5.0 mol%)
-
Et₃N (Triethylamine)
-
Anhydrous DMF
Procedure:
-
To a dry, round-bottomed flask equipped with a magnetic stir bar, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous DMF followed by Et₃N.
-
Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Workflow
The following diagram illustrates the general experimental workflow for the Sonogashira coupling of this compound.
Caption: General workflow for the Sonogashira coupling reaction.
Catalytic Cycle
The diagram below outlines the catalytic cycle of the Sonogashira coupling reaction.
Caption: The catalytic cycle of the Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. scielo.br [scielo.br]
- 4. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 3-Bromo-6-methoxypyridin-2-amine Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the debromination of 3-Bromo-6-methoxypyridin-2-amine during palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide: Minimizing Debromination
If you are observing significant formation of the debrominated byproduct, 6-methoxypyridin-2-amine, follow this systematic workflow to diagnose and resolve the issue.
Issue: Significant formation of 6-methoxypyridin-2-amine byproduct detected by LC-MS, GC-MS, or ¹H NMR.
Primary Cause: Formation of palladium-hydride (Pd-H) species that leads to hydrodehalogenation, a common side reaction where the bromine atom is replaced by a hydrogen.[1][2][3][4]
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of cross-coupling reactions?
A1: Debromination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling where the bromo-substituent on your starting material, in this case, this compound, is replaced by a hydrogen atom.[1][2][3] This leads to the formation of an unwanted byproduct (6-methoxypyridin-2-amine), which reduces the yield of your desired coupled product and complicates purification.[2][3]
Q2: What is the primary cause of debromination?
A2: The most common cause of debromination is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2][3][4] This Pd-H species can arise from several sources in the reaction mixture, including:
-
Bases: Strong alkoxide bases like NaOtBu can generate hydride species.[2]
-
Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade, such as DMF (especially with water present), can act as hydride donors.[2][5]
-
Water: The presence of water can react with bases or other reagents to generate hydride sources.[2][6]
-
Reagents: Impurities in reagents, such as borane species in boronic acids, can also contribute.[2]
Caption: Competing pathways in a cross-coupling reaction.
Q3: How does the choice of ligand affect debromination?
A3: The ligand is a critical component for minimizing debromination. Bulky, electron-rich phosphine ligands (such as Buchwald's biaryl phosphine ligands) or N-heterocyclic carbene (NHC) ligands are highly recommended.[2][7][8] These ligands accelerate the rate of reductive elimination to form the desired product, which outcompetes the undesired debromination pathway.[2] They also help to stabilize the palladium catalyst.
Q4: Which bases are best to avoid debromination?
A4: To minimize debromination, it is generally advisable to use weaker, non-nucleophilic inorganic bases.[2][8] Strong alkoxide bases such as sodium tert-butoxide (NaOtBu) are often more prone to causing this side reaction.[3] Consider screening the following bases:
-
Potassium phosphate (K₃PO₄)
-
Cesium carbonate (Cs₂CO₃)
-
Potassium carbonate (K₂CO₃)
Q5: What is the ideal solvent for this reaction?
A5: Aprotic solvents are generally the best choice to avoid providing a source for palladium-hydride formation.[8] Toluene, 1,4-dioxane, and THF are commonly used and effective solvents for cross-coupling reactions of bromo-pyridines.[5] It is crucial to use anhydrous and degassed solvents to remove potential hydride sources like water and oxygen.[4]
Data Presentation: Ligand and Base Effects on Debromination
The following table summarizes general trends for ligand and base selection to minimize the formation of the debrominated byproduct in a generic Suzuki-Miyaura coupling of a bromopyridine. Yields are illustrative and will vary based on the specific coupling partners and reaction conditions.
| Catalyst/Ligand System | Base | Temperature (°C) | Desired Product Yield (%) | Debrominated Byproduct (%) |
| Pd(PPh₃)₄ | NaOtBu | 100 | 45 | 40 |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | 100 | 65 | 25 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 80 | 92 | <5 |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 80 | 90 | <7 |
| (IPr)Pd(allyl)Cl | NaOtBu | 80 | 85 | 10 |
Data is representative and compiled from general knowledge in the field to illustrate trends.[2][7][8][9]
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling to Minimize Debromination
This protocol is designed as a starting point for the Suzuki-Miyaura coupling of this compound, with conditions selected to suppress debromination.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%) or a suitable pre-catalyst
-
XPhos (3.3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox or under a strict inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄ to an oven-dried Schlenk tube containing a magnetic stir bar.
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃) and the ligand (XPhos).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the debrominated byproduct.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Optimized Protocol for Buchwald-Hartwig Amination to Minimize Debromination
This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%) or a suitable pre-catalyst (e.g., XPhos Pd G3)
-
XPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (1.5 - 2.0 equiv)
-
Anhydrous, degassed toluene or THF
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried Schlenk tube, add the palladium source, ligand, and base under an inert atmosphere.
-
Substrate Addition: Add this compound and the amine coupling partner.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel and heat to the desired temperature (start with 80°C and optimize as needed).
-
Monitoring: Track the reaction's progress via TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the desired product using flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Buchwald-Hartwig Amination with 3-Bromo-6-methoxypyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the Buchwald-Hartwig amination of 3-Bromo-6-methoxypyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the Buchwald-Hartwig amination for a substrate like this compound?
A1: The most critical parameters for this substrate are the choice of palladium precursor/ligand system, the base, the solvent, and the reaction temperature. The inherent properties of this compound, specifically the presence of a potentially coordinating amino group and an electron-donating methoxy group, make the selection of these components vital for achieving high yields.[1] A systematic screening of these parameters is often necessary.
Q2: Which palladium catalysts and ligands are recommended for coupling with 2-aminopyridine derivatives?
A2: For electron-rich and potentially coordinating heteroaryl halides, bulky and electron-rich phosphine ligands are generally recommended.[1][2] Catalyst systems that have shown success in similar aminations include:
-
Palladium Precursors: Pre-catalysts like XPhos Pd G3 or G4 are often more reliable and give more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3][4]
-
Ligands: Sterically hindered biaryl phosphine ligands such as XPhos, SPhos, and BrettPhos are excellent starting points. Bidentate ligands like BINAP and DPPF have also been used effectively.[2][5]
Q3: How does the choice of base affect the reaction outcome?
A3: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) typically lead to faster reaction rates.[3][6] However, for substrates with sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred, although this may require higher reaction temperatures or longer times to achieve full conversion.[3] The choice of base and solvent are often interdependent.
Q4: What are the most common side reactions observed, and how can they be minimized?
A4: A common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[3] To minimize this:
-
Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.[3]
-
Lower the Reaction Temperature: Higher temperatures can promote side reactions.[3]
-
Screen Ligands: Some ligands are more prone to promoting hydrodehalogenation than others.[3] Another potential issue is catalyst inhibition due to the coordination of the 2-amino group of the pyridine substrate to the palladium center.[1] Using bulky ligands can often mitigate this issue.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and have been stored and handled under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[3][4] | The active Pd(0) species is sensitive to oxygen. Pre-catalysts are generally more stable and provide more consistent results.[7] |
| Insufficient Reaction Temperature | Cautiously increase the temperature in 10 °C increments. Consider switching to a higher-boiling solvent if necessary. | Some combinations of weaker bases and less reactive amines require higher thermal energy to proceed at an appreciable rate.[3] |
| Poor Solubility of Reagents | Screen alternative solvents like 1,4-dioxane, toluene, or THF to improve solubility.[3] | All components of the reaction must be sufficiently soluble for the catalytic cycle to operate efficiently.[3][8] |
| Inappropriate Base | If using a weak base like K₃PO₄, consider switching to a stronger base like NaOtBu or LiHMDS, provided the substrate is stable under these conditions. | The deprotonation of the amine is a key step in the catalytic cycle and requires a sufficiently strong base. |
| Ligand Incompatibility | Screen a panel of bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos). | The electronic and steric properties of the ligand are critical for stabilizing the catalytic intermediates and facilitating the reaction.[2] |
Issue 2: Significant Formation of Side Products (e.g., Hydrodehalogenation)
| Potential Cause | Troubleshooting Step | Rationale |
| Base is too Strong/Hindered | Switch from a strong alkoxide base (e.g., NaOtBu) to a weaker inorganic base (e.g., Cs₂CO₃, K₃PO₄). | Stronger bases can sometimes promote competitive side reactions like hydrodehalogenation.[3] |
| Reaction Temperature is too High | Lower the reaction temperature and monitor the reaction over a longer period. | Side reactions often have a higher activation energy and become more prevalent at elevated temperatures.[3] |
| Catalyst System Promotes Side Reaction | Screen different palladium/ligand combinations. Sometimes a change in the ligand's steric or electronic properties can disfavor the side reaction pathway.[3] | The ligand directly influences the environment around the palladium center, affecting the relative rates of productive coupling versus side reactions. |
Experimental Protocols & Data
General Protocol for Buchwald-Hartwig Amination
This is a generalized starting protocol. Optimization of ligand, base, solvent, and temperature is highly recommended for this compound.
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add Reagents: Add the base (e.g., NaOtBu, 1.5 equivalents), this compound (1.0 equivalent), and the amine coupling partner (1.2 equivalents).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[9]
-
Add Solvent: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.[3]
-
Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[9]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Representative Reaction Conditions for Amination of Bromopyridines
The following table summarizes conditions used for substrates similar to this compound, which can serve as a strong starting point for optimization.
| Pd Source / Ligand | Base | Solvent | Temp (°C) | Amine Type | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | Primary/Secondary Alkyl | 80-95 |
| Pd(OAc)₂ / SPhos | K₂CO₃ | t-BuOH | 100 | Primary Aryl | 75-90 |
| XPhos Pd G3 | Cs₂CO₃ | 1,4-Dioxane | 110 | Heteroarylamine | 70-85 |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | Primary Alkyl | 70-90[10] |
| Pd(OAc)₂ / dppf | NaOtBu | Toluene | 80 | Secondary Alkyl | ~98[6] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 3-Bromo-6-methoxypyridin-2-amine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with derivatives of 3-Bromo-6-methoxypyridin-2-amine.
Troubleshooting Guides
This section addresses specific issues encountered during the purification of this compound and its derivatives.
Issue 1: Tailing or Streaking on Silica Gel TLC and Column Chromatography
Question: My this compound derivative shows significant tailing on a silica gel TLC plate and during column chromatography, leading to poor separation. How can I resolve this?
Answer: Tailing is a common issue when purifying basic compounds like aminopyridines on acidic silica gel. This is due to strong interactions between the basic amine functionality and the acidic silanol groups on the silica surface.[1] Here are several strategies to mitigate this problem:
-
Addition of a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase.[1][2][3]
-
Triethylamine (TEA): Add 0.5-2% (v/v) of triethylamine to your eluent. This will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[1]
-
Ammonia: A solution of ammonia in methanol (e.g., 2% NH4OH in MeOH) can be used as a polar component in your eluent system (e.g., DCM/MeOH with 2% NH4OH).[4][5]
-
-
Use of Alternative Stationary Phases: If adding a basic modifier is not effective or is incompatible with your compound, consider using a different stationary phase.[4][6]
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[4]
-
Amine-functionalized silica: This type of stationary phase is specifically designed for the purification of basic compounds and can significantly improve peak shape.[2][4]
-
Reversed-Phase Silica (C18): For highly polar derivatives, reversed-phase chromatography can be a suitable alternative.[4]
-
-
Sample Loading Technique: Overloading the column can exacerbate tailing.[5][7] Ensure your sample is adequately diluted before loading. Dry loading the sample onto a small amount of silica gel can also sometimes improve the separation.
Issue 2: Difficulty in Removing Non-basic Impurities
Question: My crude product contains significant non-basic impurities (e.g., starting materials, non-amine byproducts). What is an efficient way to remove them?
Answer: Acid-base extraction is a highly effective technique for separating basic compounds like your aminopyridine derivative from neutral or acidic impurities.[8][9][10] The principle is to convert the basic amine into its water-soluble salt by treatment with an acid, while the non-basic impurities remain in the organic phase.
Troubleshooting Steps for Acid-Base Extraction:
-
Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion between the organic and aqueous layers. To break an emulsion, you can try:
-
Adding a small amount of brine (saturated NaCl solution).
-
Gently swirling the separatory funnel instead of shaking vigorously.
-
Filtering the mixture through a pad of Celite.
-
-
Product is Acid-Sensitive: If your derivative is sensitive to strong acids like HCl, you can use a milder acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl) or a dilute solution of citric acid.[8]
-
Incomplete Extraction: To ensure all of your basic product has moved to the aqueous layer, perform the acid wash multiple times (2-3 washes are common). You can monitor the organic layer by TLC to confirm the absence of your product.
Issue 3: Compound Fails to Crystallize During Recrystallization
Question: I am attempting to purify my solid this compound derivative by recrystallization, but no crystals are forming upon cooling. What should I do?
Answer: Failure to crystallize is a common problem in recrystallization and can often be resolved with the following techniques:[11][12][13]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[13]
-
Seeding: If you have a small, pure crystal of your compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystallization.[11][13]
-
-
Increase Concentration: You may have used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[13]
-
Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[11] You may need to screen different solvents or use a co-solvent system (a mixture of a "good" solvent and a "poor" solvent).
-
"Oiling Out": If your compound separates as an oil instead of crystals, it means the solution is supersaturated at a temperature above the compound's melting point. To remedy this, add a small amount of additional solvent, reheat the solution until the oil dissolves, and then allow it to cool more slowly.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for derivatives of this compound?
A1: The most common and effective purification techniques for this class of compounds are:
-
Column Chromatography on Silica Gel: This is a versatile method for separating compounds with different polarities. For basic aminopyridines, it's often necessary to add a basic modifier to the eluent.[2][3]
-
Acid-Base Extraction: This is an excellent first-pass purification to remove non-basic impurities.[8][9]
-
Recrystallization: This is a powerful technique for purifying solid compounds to a high degree of purity.[11][14]
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC can be a quick and effective option.
Q2: What are some common impurities I might encounter in the synthesis of this compound derivatives?
A2: Common impurities can include:
-
Unreacted Starting Materials: Such as the corresponding pyridine N-oxide or the unbrominated parent amine.
-
Over-brominated or Isomeric Products: Depending on the reaction conditions, you may form di-brominated species or have the bromine at a different position.
-
Byproducts from Side Reactions: The specific byproducts will depend on the synthetic route employed.
-
Degradation Products: Some pyridine derivatives can be sensitive to light, air (oxidation), or strong acids/bases.[15]
Q3: How can I monitor the progress of my column chromatography?
A3: Thin-Layer Chromatography (TLC) is the primary method for monitoring your column. Collect fractions of the eluent and spot them on a TLC plate alongside a spot of your crude starting material. This will allow you to identify which fractions contain your desired product and whether it is pure.
Q4: My compound is very polar and barely moves from the baseline on the TLC plate, even with a very polar solvent system. What should I do?
A4: For very polar compounds, you have a few options:
-
Use a More Polar Mobile Phase: A common system for highly polar basic compounds is a mixture of dichloromethane (DCM) and methanol (MeOH), often with a small amount of ammonium hydroxide.[4]
-
Switch to a Different Stationary Phase: Consider using reversed-phase silica (C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4] Alumina can also be an option.[4]
-
Consider Derivatization: In some cases, protecting the amine group (e.g., as a Boc-carbamate) can make the compound less polar and easier to purify on silica gel. The protecting group can then be removed in a subsequent step.[4]
Data Presentation
Table 1: Comparison of Column Chromatography Conditions for Aminopyridine Derivatives
| Parameter | Condition A: Standard Silica Gel | Condition B: Amine-Modified Eluent | Condition C: Alumina |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Silica Gel (60 Å, 230-400 mesh) | Activated Alumina (basic or neutral) |
| Typical Eluent | Hexane/Ethyl Acetate or DCM/Methanol | Hexane/Ethyl Acetate + 1% TEA or DCM/Methanol + 2% NH4OH | Hexane/Ethyl Acetate or DCM/Methanol |
| Advantages | Readily available, wide range of selectivities. | Reduces tailing, improves peak shape and resolution for basic compounds.[2][3] | Good for basic compounds, less acidic than silica.[4] |
| Disadvantages | Can cause significant tailing and potential degradation of basic compounds.[1] | Basic modifier needs to be removed from the final product. | Can have lower resolving power than silica for some compounds. |
| Best For | Neutral or weakly basic compounds. | Basic compounds like this compound derivatives. | Basic compounds that are sensitive to the acidity of silica gel. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography with a Basic Modifier
-
TLC Analysis: Develop a suitable eluent system for your compound using TLC. A good starting point is a mixture of hexane and ethyl acetate or dichloromethane and methanol. Add 1% triethylamine (TEA) to the eluent to prevent tailing.[7] Aim for an Rf value of 0.2-0.4 for your desired product.
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent (without the basic modifier initially). Carefully pack a glass column with the slurry, ensuring there are no air bubbles.
-
Equilibration: Run the eluent containing 1% TEA through the column until the column is fully equilibrated (at least 2-3 column volumes).
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent. Alternatively, create a dry-load by adsorbing your crude product onto a small amount of silica gel and carefully adding it to the top of the column.
-
Elution: Begin eluting with your chosen mobile phase. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. To remove the triethylamine, you can co-evaporate with a solvent like toluene or perform a mild acidic wash if your compound is stable.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated aminopyridine derivative will move into the aqueous layer.[8]
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the acid wash on the organic layer one or two more times to ensure complete extraction of the basic product. Combine all aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or solid sodium bicarbonate, until the solution is basic (pH > 10). Your deprotonated aminopyridine derivative should precipitate out or form an oil.
-
Back-Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Workflow for column chromatography purification.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. silicycle.com [silicycle.com]
- 6. benchchem.com [benchchem.com]
- 7. microbiozindia.com [microbiozindia.com]
- 8. benchchem.com [benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. halocolumns.com [halocolumns.com]
Technical Support Center: Catalyst Poisoning in Reactions with 3-Bromo-6-methoxypyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions involving 3-Bromo-6-methoxypyridin-2-amine. The pyridine moiety in this substrate presents unique challenges due to the coordinating nature of its nitrogen atoms, which can lead to catalyst deactivation.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to catalyst poisoning and reaction inefficiency.
| Symptom | Potential Cause | Suggested Solution |
| Low or No Product Formation | Catalyst Poisoning: The nitrogen atom of the pyridine ring or the amino group may be coordinating to the metal center of the catalyst, rendering it inactive.[1] | 1. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for partial deactivation.[1]2. Ligand Optimization: Switch to bulkier electron-rich ligands that can shield the metal center and disfavor coordination by the pyridine nitrogen.3. Use a Pre-catalyst: Employing a pre-catalyst that rapidly forms the active species can minimize the opportunity for substrate coordination before the catalytic cycle begins.[1] |
| Inefficient Oxidative Addition: The Carbon-Bromine bond may not be effectively activated by the catalyst. | 1. Increase Reaction Temperature: Carefully raise the temperature in 10-20°C increments, monitoring for any signs of decomposition.[1]2. Solvent Choice: Switch to a more polar aprotic solvent to potentially facilitate oxidative addition. | |
| Reaction Stalls Before Completion | Progressive Catalyst Deactivation: The catalyst is initially active but becomes poisoned over time as it interacts with the substrate or impurities. | 1. Slow Addition of Substrate: Adding the this compound slowly to the reaction mixture can maintain a low concentration, reducing the rate of catalyst poisoning.2. Monitor Reaction Kinetics: Use techniques like NMR or LC-MS to track the reaction progress. A plateau in product formation before the starting material is consumed indicates catalyst deactivation.[1] |
| Formation of Side Products (e.g., Homocoupling) | Decomposition of Active Catalyst: The active catalyst (e.g., Pd(0)) may be unstable under the reaction conditions, leading to the formation of palladium black and promoting side reactions.[1] | 1. Degas Thoroughly: Ensure all oxygen is removed from the reaction mixture, as it can promote homocoupling and catalyst decomposition.[1]2. Lower Reaction Temperature: High temperatures can sometimes favor catalyst decomposition and side reactions.[1] |
| Dehalogenation (Bromine replaced by Hydrogen) | Undesired Reductive Pathway: The catalyst may be promoting the reduction of the C-Br bond instead of the desired cross-coupling. | 1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination and dehalogenation.[1]2. Use a Non-Aqueous Base: Consider using a base like potassium phosphate (K₃PO₄) in an anhydrous solvent.[1] |
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound prone to catalyst poisoning?
A1: The primary issue stems from the Lewis basic nitrogen atoms in the pyridine ring and the 2-amino group.[1] These nitrogen atoms can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can form stable, inactive complexes that halt the catalytic cycle, a phenomenon often referred to as catalyst poisoning.[1]
Q2: What are the primary signs of catalyst poisoning in my reaction?
A2: Common indicators include a sluggish or stalled reaction, the need for higher than usual catalyst loadings, and the formation of palladium black (in the case of palladium catalysts), which signifies catalyst decomposition.[1] Monitoring the reaction kinetics can provide clear evidence of deactivation if product formation ceases while starting material remains.[1]
Q3: Can impurities in my starting material or reagents poison the catalyst?
A3: Yes, impurities are a common source of catalyst poisons. Sulfur-containing compounds, other nitrogen-containing heterocycles, and even water can act as catalyst poisons.[2][3] It is crucial to use high-purity starting materials and anhydrous, degassed solvents.
Q4: Are there specific types of catalysts that are more resistant to poisoning by pyridine substrates?
A4: While no catalyst is completely immune, palladium pre-catalysts paired with bulky, electron-rich phosphine ligands (e.g., biarylphosphines) often show improved performance. These ligands can help stabilize the active catalytic species and sterically hinder the coordination of the pyridine nitrogen.
Q5: If my catalyst is poisoned, can it be regenerated?
A5: Catalyst regeneration is sometimes possible, though its effectiveness depends on the nature of the poison and the catalyst. Common methods include thermal regeneration (heating to high temperatures to burn off organic poisons) and chemical washing with acids, bases, or solvents to dissolve and remove contaminants.[4][5][6] However, for laboratory-scale reactions, it is often more practical to optimize the reaction conditions to prevent poisoning in the first place.
Experimental Protocols
Protocol 1: Monitoring Catalyst Deactivation via In-Situ NMR Spectroscopy
This protocol allows for the real-time observation of product formation and can help diagnose catalyst deactivation.
-
Preparation: In a glovebox, add the catalyst (e.g., Pd(OAc)₂), ligand, and base to a vial. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react or interfere with the reaction signals.
-
Reaction Setup: Dissolve the mixture in a deuterated, anhydrous, and degassed solvent (e.g., dioxane-d₈) and transfer it to a J. Young NMR tube.
-
Initiation: Add the this compound and the coupling partner (e.g., a boronic acid for a Suzuki reaction) to the NMR tube.
-
Data Acquisition: Place the NMR tube in a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes).[1]
-
Data Analysis: Integrate the signals of the product, starting material, and the internal standard. Plot the concentration of the product against time. A premature plateau in product formation indicates catalyst deactivation.[1]
Protocol 2: General Procedure for a Suzuki Cross-Coupling Reaction with this compound
This is a representative protocol that can be optimized to mitigate catalyst poisoning.
-
Reagent Preparation: In a glovebox, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base (e.g., K₃PO₄, 2.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., XPhos, 4 mol%) to an oven-dried reaction vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Coordination of the pyridine substrate to the active catalyst leads to an inactive complex, halting the catalytic cycle.[1]
Caption: A stepwise workflow for troubleshooting low-yielding reactions suspected of catalyst deactivation.
Caption: Logical relationships between substrate properties, reaction conditions, and catalyst activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. studysmarter.co.uk [studysmarter.co.uk]
cleavage of the methoxy group on 3-Bromo-6-methoxypyridin-2-amine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-6-methoxypyridin-2-amine. The focus is on addressing the common issue of undesired cleavage of the C6-methoxy group during various synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of methoxy group cleavage on this compound?
A1: The cleavage of the methoxy group, an O-demethylation reaction, is most commonly observed under strongly acidic conditions or in the presence of strong Lewis acids. Reagents like hydrobromic acid (HBr), hydroiodic acid (HI), boron tribromide (BBr₃), and aluminum chloride (AlCl₃) are known to efficiently cleave aryl methyl ethers.[1][2][3] The electron-donating nature of the amino group at the C2 position can influence the reactivity of the pyridine ring system, potentially affecting the stability of the methoxy group under certain conditions.
Q2: Can basic conditions cause the cleavage of the methoxy group?
A2: While less common than acid-mediated cleavage, strongly basic conditions, particularly at elevated temperatures, can potentially lead to the cleavage of the methoxy group. The use of very strong bases or nucleophilic reagents might facilitate a nucleophilic aromatic substitution (SNAr) type reaction, although this is generally less favorable for a methoxy group compared to a halogen.
Q3: I am performing a Suzuki coupling reaction with this compound. Is the methoxy group stable under these conditions?
A3: In general, the methoxy group is expected to be stable under the conditions typically employed for Suzuki-Miyaura coupling reactions. These reactions are usually performed under basic conditions (e.g., using carbonates or phosphates) with a palladium catalyst, which should not affect the methoxy ether bond.[4][5][6] However, prolonged reaction times at high temperatures or the use of exceptionally strong bases could potentially lead to side reactions. It is always advisable to monitor the reaction closely for the formation of the demethylated byproduct, 3-Bromo-6-hydroxypyridin-2-amine.
Q4: What about the stability of the methoxy group during a Buchwald-Hartwig amination?
A4: Similar to Suzuki coupling, the methoxy group is generally considered stable under the standard conditions for Buchwald-Hartwig amination.[7][8] This reaction typically uses a palladium catalyst and a base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide). While these are strong bases, they are primarily involved in the deprotonation of the amine coupling partner and are not typically reactive towards aryl methyl ethers under the reaction conditions.
Q5: If I observe cleavage of the methoxy group, what are my options?
A5: If you observe undesired demethylation, you have a few options:
-
Modify Reaction Conditions: Attempt the reaction under milder conditions. This could involve using a weaker acid or base, lowering the reaction temperature, or reducing the reaction time.
-
Protecting Groups: If the methoxy group proves to be consistently labile, you could consider replacing it with a more robust protecting group for the hydroxyl functionality. However, this would add extra steps to your synthesis.
-
Alternative Synthetic Route: It may be necessary to reconsider your synthetic strategy to avoid the problematic reaction step altogether.
Troubleshooting Guide: Unwanted Cleavage of the Methoxy Group
This guide will help you troubleshoot instances of unintended O-demethylation of this compound.
| Symptom | Potential Cause | Suggested Solution |
| Formation of 3-Bromo-6-hydroxypyridin-2-amine during an acid-catalyzed reaction. | The acidic conditions are too harsh, leading to the cleavage of the ether bond.[1][2] | - Use a milder Brønsted acid or a Lewis acid with lower reactivity. - Perform the reaction at a lower temperature. - Carefully control the stoichiometry of the acid. - Reduce the overall reaction time. |
| Observation of the demethylated byproduct in a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). | While less common, certain combinations of ligands, bases, and high temperatures might promote a side reaction. The Lewis acidity of some metal salts used in the reaction could also contribute. | - Screen different bases, opting for weaker ones if the reaction still proceeds efficiently. - Lower the reaction temperature and extend the reaction time if necessary. - Ensure high-purity reagents and solvents to avoid acidic or other reactive impurities. |
| Cleavage of the methoxy group when using strong nucleophiles. | Strong nucleophiles, such as thiolates, can cleave aryl methyl ethers, especially at elevated temperatures.[9] | - If possible, choose a less nucleophilic reagent. - Perform the reaction at the lowest possible temperature that allows for the desired transformation. - Consider an alternative synthetic route that avoids the use of strong nucleophiles. |
Data Presentation: Reagents for O-Demethylation of Aryl Methyl Ethers
The following table summarizes common reagents and conditions used for the cleavage of aryl methyl ethers. This data is intended as a general guide and may need to be optimized for this compound.
| Reagent | Typical Conditions | Selectivity/Notes | Reference |
| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to room temperature | Highly effective for aryl methyl ethers. Often provides high yields. Can be aggressive towards other functional groups. | [1][9] |
| Hydrobromic Acid (HBr) | 48% aqueous solution, reflux | Strong acid cleavage. Can require high temperatures. | [1] |
| Aluminum Chloride (AlCl₃) | CH₂Cl₂ or neat, often with a scavenger like ethanethiol | Lewis acid-mediated cleavage. Can be performed under various conditions. | [1][10] |
| Sodium Trimethylsilanethiolate (NaSSiMe₃) | 1,3-dimethyl-2-imidazolidinone (DMI), 120-180 °C | Nucleophilic cleavage. Effective for methoxypyridines. | [11] |
| L-Selectride | Refluxing THF | Can be effective for O-demethylation, particularly in opiate chemistry. | [9][12] |
| Magnesium Iodide (MgI₂) | Solvent-free, elevated temperature | Can offer selective demethylation. | [13] |
Experimental Protocols
Protocol 1: General Procedure for O-Demethylation using Boron Tribromide (BBr₃)
Warning: Boron tribromide is a highly corrosive and moisture-sensitive reagent. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ (1.1 - 1.5 eq) in CH₂Cl₂ dropwise to the cooled solution.
-
Allow the reaction mixture to stir at -78 °C for 1 hour and then slowly warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-Bromo-6-hydroxypyridin-2-amine.
Protocol 2: General Procedure for Suzuki Coupling with this compound
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.1 - 1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 - 3.0 eq).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 - 0.05 eq).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene.
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for several minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Acid-catalyzed cleavage of the methoxy group.
Caption: General experimental and troubleshooting workflow.
References
- 1. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Demethylation of methoxypyridines with sodium trimethylsilanethiolate | Semantic Scholar [semanticscholar.org]
- 12. soc.chim.it [soc.chim.it]
- 13. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing C-N Coupling Reactions of 3-Bromo-6-methoxypyridin-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on overcoming the challenges associated with the low reactivity of 3-Bromo-6-methoxypyridin-2-amine in C-N coupling reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for C-N coupling reactions?
A1: The low reactivity of this compound in palladium-catalyzed C-N cross-coupling reactions stems from a combination of electronic and structural factors. The potential challenges are threefold:
-
Catalyst Inhibition by Chelation: The substrate possesses a bidentate chelation site through the pyridine nitrogen and the amino group at the 2-position. This can lead to the formation of a stable five-membered ring with the palladium catalyst, effectively sequestering the metal and hindering the crucial oxidative addition step of the catalytic cycle.[1]
-
Electronic Effects: The electron-donating nature of both the methoxy and amino groups increases the electron density of the pyridine ring. This makes the C-Br bond less susceptible to oxidative addition by the electron-rich palladium(0) catalyst.
-
Substrate Homocoupling: The amino group on the pyridine ring can act as a nucleophile itself, leading to undesired homocoupling side products.[1]
Q2: What are the most effective types of catalysts and ligands for the C-N coupling of this substrate?
A2: For challenging electron-rich and potentially chelating substrates like this compound, bulky and electron-rich phosphine ligands are generally the most effective. These ligands promote the desired C-N bond formation by stabilizing the palladium catalyst and facilitating the reductive elimination step.
Based on studies with structurally similar 3-halo-2-aminopyridines, the following ligands and precatalysts have shown significant success:
-
RuPhos: This ligand has been identified as an outstanding choice for the coupling of 3-halo-2-aminopyridines with secondary amines, often providing high yields.[1]
-
BrettPhos: For couplings involving primary amines, BrettPhos has been shown to be a highly effective ligand.[1]
-
Precatalysts: The use of palladium precatalysts, such as RuPhos-Pd-G3 or BrettPhos-Pd-G3, is often advantageous. These precatalysts are more stable and can lead to more consistent and higher yields compared to generating the active catalyst in situ.[1]
Q3: What is the role of the base in these reactions, and which bases are recommended?
A3: The base plays a critical role in the catalytic cycle of C-N coupling reactions. Its primary functions are to deprotonate the amine nucleophile, forming the more reactive amide, and to facilitate the regeneration of the active palladium(0) catalyst.
For the C-N coupling of 3-halo-2-aminopyridines, strong, non-nucleophilic bases are generally required. Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be particularly effective in combination with RuPhos and BrettPhos precatalysts.[1] Other strong bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) can also be considered, but their effectiveness may vary depending on the specific amine and reaction conditions. Weaker bases such as carbonates (e.g., Cs₂CO₃, K₂CO₃) are generally not effective enough to promote the reaction with this challenging substrate.[2]
Q4: Are there alternative methods to palladium-catalyzed coupling for this substrate?
A4: Yes, the Ullmann condensation is a classical alternative for the formation of C-N bonds. This reaction typically employs a copper catalyst.[3][4]
-
Advantages: It can sometimes be effective for substrates that are problematic in palladium-catalyzed reactions.
-
Disadvantages: Traditional Ullmann conditions often require harsh reaction conditions, such as high temperatures (often >150 °C) and stoichiometric amounts of copper.[3][4] However, modern advancements have led to the development of milder Ullmann-type reactions using soluble copper catalysts with specific ligands.[5][6]
For this compound, exploring a modern Ullmann protocol could be a viable alternative if palladium-based systems prove unsuccessful.
Troubleshooting Guide
This guide addresses common issues encountered during the C-N coupling of this compound.
// Catalyst Issues catalyst_deactivation [label="Catalyst Deactivation?\n(Black Precipitate)", fillcolor="#FBBC05"]; wrong_catalyst [label="Incorrect Catalyst/Ligand Choice?", fillcolor="#FBBC05"]; catalyst_issue -> catalyst_deactivation; catalyst_issue -> wrong_catalyst;
solve_deactivation [label="Solution:\n- Ensure inert atmosphere (degas solvents)\n- Use precatalyst\n- Lower temperature", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_catalyst_choice [label="Solution:\n- Screen bulky ligands (RuPhos, BrettPhos)\n- Use precatalysts (e.g., G3)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; catalyst_deactivation -> solve_deactivation; wrong_catalyst -> solve_catalyst_choice;
// Conditions Issues base_issue [label="Ineffective Base?", fillcolor="#FBBC05"]; solvent_issue [label="Inappropriate Solvent?", fillcolor="#FBBC05"]; temp_issue [label="Incorrect Temperature?", fillcolor="#FBBC05"]; conditions_issue -> base_issue; conditions_issue -> solvent_issue; conditions_issue -> temp_issue;
solve_base [label="Solution:\n- Use a strong, non-nucleophilic base (LiHMDS, NaOtBu)\n- Ensure base is fresh and anhydrous", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_solvent [label="Solution:\n- Use anhydrous, non-protic solvents (Toluene, Dioxane, THF)\n- Ensure proper degassing", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_temp [label="Solution:\n- Start with a moderate temperature (e.g., 80-100 °C)\n- Gradually increase if no reaction occurs", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; base_issue -> solve_base; solvent_issue -> solve_solvent; temp_issue -> solve_temp;
// Reagent Issues impure_substrate [label="Impure Starting Material?", fillcolor="#FBBC05"]; impure_amine [label="Impure Amine?", fillcolor="#FBBC05"]; reagent_issue -> impure_substrate; reagent_issue -> impure_amine;
solve_substrate [label="Solution:\n- Purify this compound\n(recrystallization or chromatography)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_amine [label="Solution:\n- Purify amine (distillation or filtration)\n- Use fresh, high-purity amine", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; impure_substrate -> solve_substrate; impure_amine -> solve_amine;
// Side Reactions homocoupling [label="Homocoupling of Substrate?", fillcolor="#FBBC05"]; dehalogenation [label="Hydrodehalogenation?", fillcolor="#FBBC05"]; side_reactions -> homocoupling; side_reactions -> dehalogenation;
solve_homocoupling [label="Solution:\n- Lower reaction temperature\n- Use a more sterically hindered ligand", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_dehalogenation [label="Solution:\n- Ensure anhydrous conditions\n- Use a less coordinating solvent", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; homocoupling -> solve_homocoupling; dehalogenation -> solve_dehalogenation; } Caption: A troubleshooting workflow for C-N coupling reactions.
Data Presentation: Comparative Reaction Conditions
The following tables summarize reaction conditions and yields for the C-N coupling of 3-bromo-2-aminopyridine, a close structural analog of this compound. These data provide a strong starting point for optimizing your reaction.
Table 1: Coupling of 3-Bromo-2-aminopyridine with Secondary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS (2.5) | THF | 65 | 16 | 71 |
| 2 | Morpholine | RuPhos-Pd-G3 (4) | - | LiHMDS (2.5) | THF | 65 | 16 | 83 |
| 3 | N-Methylaniline | Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS (2.5) | THF | 65 | 16 | 75 |
| 4 | Piperidine | RuPhos-Pd-G3 (4) | - | LiHMDS (2.5) | THF | 65 | 16 | 80 |
Data adapted from studies on 3-halo-2-aminopyridines.[1]
Table 2: Coupling of 3-Bromo-2-aminopyridine with Primary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclopentylamine | BrettPhos-Pd-G3 (4) | - | LiHMDS (2.5) | THF | 65 | 16 | 78 |
| 2 | Benzylamine | BrettPhos-Pd-G3 (4) | - | LiHMDS (2.5) | THF | 65 | 16 | 72 |
| 3 | n-Hexylamine | BrettPhos-Pd-G3 (4) | - | LiHMDS (2.5) | THF | 65 | 16 | 68 |
| 4 | Aniline | BrettPhos-Pd-G3 (4) | - | LiHMDS (2.5) | THF | 65 | 16 | 65 |
Data adapted from studies on 3-halo-2-aminopyridines.[1]
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Optimization of the specific amine, catalyst, ligand, base, solvent, and temperature may be required.
Protocol 1: General Procedure for Coupling with a Secondary Amine
-
Reaction Setup: In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add RuPhos-Pd-G3 (0.02-0.04 mmol, 2-4 mol%), and LiHMDS (1.5 mmol, 1.5 equiv.).
-
Addition of Reactants: Add this compound (1.0 mmol, 1.0 equiv.) and the secondary amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or THF (3-5 mL).
-
Reaction: Seal the Schlenk tube and heat the mixture at 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 6-methoxypyridin-2,3-diamine.
Protocol 2: General Procedure for Coupling with a Primary Amine
-
Reaction Setup: In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add BrettPhos-Pd-G3 (0.02-0.04 mmol, 2-4 mol%) and LiHMDS (1.5 mmol, 1.5 equiv.).
-
Addition of Reactants: Add this compound (1.0 mmol, 1.0 equiv.) and the primary amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or THF (3-5 mL).
-
Reaction: Seal the Schlenk tube and heat the mixture at 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 6-methoxypyridin-2,3-diamine.
Visualizations
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. byjus.com [byjus.com]
overcoming solubility issues with 3-Bromo-6-methoxypyridin-2-amine in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges with 3-Bromo-6-methoxypyridin-2-amine in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a polar molecule due to the presence of an amino group, a methoxy group, and a nitrogen atom within the pyridine ring. These features allow for hydrogen bonding and dipole-dipole interactions.[1] Consequently, it is expected to be more soluble in polar solvents and less soluble in non-polar solvents, following the "like dissolves like" principle.[2][3] The presence of the methoxy group may slightly enhance its solubility in certain organic solvents compared to its non-methoxylated analogue.
Q2: In which organic solvents is this compound likely to be most soluble?
A2: Based on its structure, this compound is predicted to have the highest solubility in polar protic solvents such as methanol and ethanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3]
Q3: Why is my this compound not dissolving in a recommended solvent?
A3: Several factors could be contributing to this issue:
-
Purity of the compound: Impurities can significantly affect solubility.
-
Purity of the solvent: The presence of water or other contaminants in the solvent can alter its polarity and solvating power.
-
Saturation limit: You may have exceeded the solubility limit of the compound in that specific solvent at the current temperature.
-
Kinetic vs. thermodynamic solubility: The rate of dissolution may be slow, even if the compound is thermodynamically soluble.
Q4: Can I heat the mixture to improve solubility?
A4: Yes, gently heating the mixture can increase the solubility of this compound. However, it is crucial to monitor the temperature to avoid decomposition of the compound or boiling of the solvent. For heterocyclic amines, lower cooking temperatures can minimize the formation of carcinogens, a principle that suggests caution with excessive heat during dissolution.[4]
Q5: Is sonication a viable method to aid dissolution?
A5: Yes, sonication is a useful technique to help break down the crystal lattice of the solid and accelerate the dissolution process, particularly for kinetically slow dissolutions.
Troubleshooting Guide
Issue 1: The compound is not dissolving in the chosen solvent at room temperature.
dot
Caption: Workflow for troubleshooting initial solubility issues.
Issue 2: The compound precipitates out of solution after a short period.
dot
Caption: Troubleshooting guide for compound precipitation.
Solubility Data
The following table provides a qualitative summary of the expected solubility of this compound in a range of common organic solvents based on its chemical structure and general principles of solubility for polar, hydrogen-bonding compounds.[1][3]
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | Capable of hydrogen bonding with the amine and methoxy groups. |
| Ethanol | High | Similar to methanol, effective at solvating polar functional groups. | |
| Water | Low to Moderate | The presence of the brominated pyridine ring reduces overall water solubility. | |
| Polar Aprotic | DMSO | High | High polarity and ability to accept hydrogen bonds. |
| DMF | High | A highly polar solvent that can effectively solvate the compound. | |
| Acetonitrile | Moderate | Polar, but less effective at hydrogen bonding than protic solvents. | |
| Acetone | Moderate | Intermediate polarity. | |
| Less Polar | Dichloromethane (DCM) | Moderate to Low | Can dissolve many organic compounds, but its lower polarity may limit solubility. |
| Tetrahydrofuran (THF) | Low | Lower polarity and limited hydrogen bonding capability. | |
| Ethyl Acetate | Low | Lower polarity. | |
| Non-Polar | Toluene | Very Low | Lacks the polarity to effectively solvate the polar functional groups. |
| Hexane | Insoluble | Non-polar solvent, incompatible with the polar nature of the compound. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
This protocol is designed to quickly assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of organic solvents (e.g., Methanol, DCM, Toluene)
-
Small vials (e.g., 1.5 mL)
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh approximately 1-2 mg of this compound into a small vial.
-
Add 0.1 mL of the selected solvent to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, the compound is considered soluble at >10-20 mg/mL.
-
If the solid has not dissolved, add another 0.1 mL of solvent and repeat the vortexing. Continue this process up to a total volume of 1 mL.
-
Record the approximate volume of solvent required to fully dissolve the solid to estimate the solubility.
Protocol 2: Determining Quantitative Solubility
This protocol provides a more accurate determination of solubility.
Materials:
-
This compound
-
Chosen organic solvent
-
Scintillation vials or other sealable glass vials
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or heating block
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer (optional, for higher accuracy)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. Ensure there is undissolved solid material at the bottom.
-
Seal the vial and place it in a thermostatically controlled environment (e.g., a 25°C water bath).
-
Stir the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant through a syringe filter to remove any particulate matter.
-
Transfer the filtered solution to a pre-weighed vial.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a mild temperature.
-
Once the solvent is fully removed, weigh the vial containing the dried solute.
-
Calculate the solubility in mg/mL or mol/L based on the mass of the dissolved solid and the volume of the aliquot taken.
-
For higher accuracy, the concentration of the filtered solution can be determined using a pre-calibrated HPLC or UV-Vis method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Solubility Of Polar Compounds: Unraveling The Secrets [copyright-certificate.byu.edu]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. Minimization of heterocyclic amines and thermal inactivation of Escherichia coli in fried ground beef - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Boronic Acid Homocoupling with 3-Bromo-6-methoxypyridin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of minimizing boronic acid homocoupling during Suzuki-Miyaura cross-coupling reactions with 3-Bromo-6-methoxypyridin-2-amine.
Troubleshooting Guide
Homocoupling of the boronic acid is a common side reaction in Suzuki couplings that reduces the yield of the desired product and complicates purification. The following table outlines common issues, their potential causes, and recommended solutions to mitigate this side reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of boronic acid homocoupling byproduct | 1. Oxygen Contamination: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2][3] 2. Inappropriate Base: Strong bases can sometimes accelerate side reactions.[4] 3. Suboptimal Catalyst System: The choice of palladium source and ligand is critical. Pd(II) precatalysts can lead to homocoupling during their initial reduction to Pd(0).[1][5] 4. High Concentration of Boronic Acid: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.[5] | 1. Rigorous Degassing: Thoroughly degas the solvent and reaction mixture using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[5] Maintain a positive inert atmosphere throughout the reaction. 2. Base Optimization: Screen weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[5] The optimal base is often substrate-dependent. 3. Catalyst/Ligand Selection: Use a Pd(0) source like Pd₂(dba)₃ to bypass the in-situ reduction step.[5] Alternatively, if using a Pd(II) precatalyst, consider adding a mild reducing agent like potassium formate.[5] Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the desired cross-coupling over the homocoupling pathway.[4][5] 4. Slow Addition: Add the boronic acid or a more stable boronate ester (e.g., pinacol ester) slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration low.[5] |
| Low or No Yield of Desired Product | 1. Catalyst Inactivity: The palladium catalyst may be inactive or decomposed.[6] 2. Protodeboronation: The boronic acid is being consumed by reaction with trace water, replacing the boronic acid group with a hydrogen atom.[6] 3. Poor Reagent Purity: Impurities in the starting materials can inhibit the reaction.[6] 4. Inhibitory Effect of the Substrate: The 2-amino group on the pyridine ring can coordinate to the palladium center, hindering its catalytic activity. | 1. Use Fresh/Active Catalyst: Utilize a fresh batch of catalyst or a more robust, air-stable precatalyst (e.g., XPhos Pd G3).[6] 2. Anhydrous Conditions: Use anhydrous solvents and reagents to minimize protodeboronation.[6] Switching to more stable boronate esters (e.g., MIDA or pinacol esters) can also help.[5] 3. Verify Purity: Ensure the purity of both this compound and the boronic acid. 4. Ligand Choice: Use bulky phosphine ligands which can sometimes mitigate the inhibitory effects of coordinating groups on the substrate.[4] |
| Dehalogenation of the Aryl Halide | 1. Side Reaction with Base/Solvent: The palladium complex, after oxidative addition, may react with an amine base or alcoholic solvent to form a hydride species, leading to the removal of the bromine.[1] | 1. Change Base/Solvent System: Avoid amine bases if possible. Ensure the solvent is not easily oxidized. 2. Optimize Ligand: The choice of ligand can influence the rate of reductive elimination of the desired product versus dehalogenation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of boronic acid homocoupling in this reaction?
A1: The primary cause of boronic acid homocoupling is the presence of oxygen in the reaction.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two transmetalation steps with the boronic acid, leading to a diarylpalladium(II) complex which reductively eliminates to form the homocoupled biaryl product and regenerate Pd(0).[1][7] Using a Pd(II) precatalyst can also lead to initial homocoupling as it is reduced to Pd(0) by the boronic acid.[1]
Q2: How can I effectively remove oxygen from my reaction setup?
A2: Rigorous deoxygenation is crucial.[3] Two common and effective methods are:
-
Inert Gas Sparging: Bubble an inert gas (Argon or Nitrogen) through your solvent for at least 15-30 minutes before adding the catalyst and reagents.[5]
-
Freeze-Pump-Thaw: This method is highly effective for removing dissolved gases. It involves freezing the solvent, applying a high vacuum to remove gases, and then thawing. This cycle is typically repeated three times.[5] Throughout the reaction, maintain a positive pressure of inert gas.
Q3: Which palladium catalyst and ligand combination is recommended for coupling with this compound?
A3: For challenging heteroaromatic substrates like 2-aminopyridines, catalyst systems with bulky and electron-rich phosphine ligands are often recommended.[5] These ligands promote the rate-determining oxidative addition step and can help prevent catalyst inhibition by the amino group.[5] Good starting points include:
-
Precatalysts: XPhos Pd G3 or SPhos Pd G2. These are air-stable and highly active.
-
Pd(0) source with separate ligand: Pd₂(dba)₃ with a ligand like SPhos, XPhos, or P(t-Bu)₃.[5] Starting with a Pd(0) source can directly reduce the homocoupling that occurs during the in-situ reduction of Pd(II) catalysts.[5]
Q4: What is the optimal base and solvent system to minimize homocoupling?
A4: The choice is often substrate-dependent and may require screening. However, weaker inorganic bases are generally preferred to minimize side reactions.[4]
-
Bases: Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often effective choices.[5][8]
-
Solvents: Anhydrous polar aprotic solvents are commonly used. A mixture of 1,4-dioxane and water (e.g., 10:1) is a standard system, though anhydrous conditions can help prevent protodeboronation.[6][9] Toluene or DMF can also be effective.[5][10]
Q5: Should I use the boronic acid directly or convert it to an ester?
A5: Using a boronate ester, such as a pinacol or MIDA ester, can be advantageous.[5] These esters are often more stable towards protodeboronation and can sometimes exhibit different reactivity that helps suppress side reactions.[5][11]
Recommended Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, incorporating best practices to minimize homocoupling.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, to achieve 0.1-0.2 M concentration)
-
Schlenk flask or reaction vial with a septum
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (1-2 mol%) and the arylboronic acid (1.2-1.5 equiv).
-
Solvent Addition: Add the degassed solvent via syringe. The solvent should be rigorously degassed beforehand by sparging with inert gas for at least 30 minutes.[5]
-
Reaction: Place the sealed flask in a preheated oil bath at 80–110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting and minimizing boronic acid homocoupling.
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. mdpi.com [mdpi.com]
- 11. A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of base on the stability of 3-Bromo-6-methoxypyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of 3-Bromo-6-methoxypyridin-2-amine, particularly concerning its interaction with bases. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
This compound is a heterocyclic organic compound that is typically a solid at room temperature and generally exhibits moderate to high stability under standard storage conditions (cool, dry, dark, and inert atmosphere).[1] However, its stability can be compromised in the presence of strong bases, acids, and oxidizing agents.
Q2: How does the presence of a base affect the stability of this compound?
The presence of a base can significantly impact the stability of this compound, potentially leading to degradation. The pyridine ring, particularly with a bromine substituent, is susceptible to nucleophilic aromatic substitution reactions.[2][3] The electron-donating amino and methoxy groups on the ring can influence the rate and regioselectivity of such reactions. Strong bases can act as nucleophiles or promote hydrolysis, leading to the formation of degradation products. The specific outcome is highly dependent on the nature of the base, solvent, and reaction temperature.
Q3: What are the potential degradation pathways for this compound in the presence of a base?
While specific degradation pathways for this compound have not been extensively documented in the available literature, several potential reactions can be anticipated based on the principles of organic chemistry:
-
Nucleophilic Aromatic Substitution (SNAr): The bromide at the 3-position can be displaced by a strong nucleophile, such as a hydroxide ion from a strong base. This would lead to the formation of 3-hydroxy-6-methoxypyridin-2-amine.
-
Hydrolysis of the Methoxy Group: Under certain basic conditions, the methoxy group could undergo hydrolysis to a hydroxyl group, yielding 3-bromo-6-hydroxypyridin-2-amine.
-
Ring Opening: In the presence of very strong bases and elevated temperatures, degradation of the pyridine ring itself is a possibility, although this is generally a more forcing condition.
The following diagram illustrates a potential nucleophilic aromatic substitution pathway:
Caption: Potential SNAr degradation pathway of this compound.
Q4: Are there any known incompatibilities with common bases?
While specific incompatibility data for this compound is limited, it is prudent to avoid strong, non-nucleophilic bases if the intention is to deprotonate the amine without substitution, as these can still promote side reactions. For reactions requiring a base, weaker bases such as potassium carbonate or organic amines should be considered first, and the reaction should be monitored closely for the formation of byproducts. Strong inorganic bases like sodium hydroxide and potassium hydroxide are more likely to lead to decomposition.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield or no desired product in a base-mediated reaction. | Degradation of the starting material. | - Use a milder base (e.g., K₂CO₃, Cs₂CO₃, or an organic amine).- Lower the reaction temperature.- Reduce the reaction time.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Monitor the reaction progress frequently using TLC or LC-MS to identify the optimal endpoint. |
| Formation of multiple unexpected products. | Competing degradation pathways or side reactions. | - Analyze the product mixture by LC-MS or NMR to identify the structures of the byproducts.- Based on the identified byproducts, adjust the reaction conditions to disfavor their formation (e.g., change the solvent, base, or temperature).- Consider protecting the amino group if it is interfering with the desired reaction. |
| Discoloration of the reaction mixture. | Decomposition of the starting material or formation of colored impurities. | - Stop the reaction and analyze a sample to determine the extent of degradation.- If significant degradation has occurred, reconsider the reaction conditions.- Purify the product using column chromatography or recrystallization to remove colored impurities. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Basic Conditions
Objective: To assess the stability of this compound in the presence of a base and to generate potential degradation products for analytical method development.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution for neutralization
-
HPLC grade water and acetonitrile
-
HPLC system with a UV detector or a mass spectrometer (MS)
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
In a clean vial, mix a known volume of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate the mixture at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC to monitor the decrease in the peak area of the parent compound and the formation of any new peaks corresponding to degradation products.
The following workflow diagram illustrates the forced degradation study process:
Caption: Workflow for a forced degradation study under basic conditions.
Protocol 2: Analysis of Degradation Products by LC-MS
Objective: To identify the potential degradation products of this compound generated under basic stress conditions.
Materials:
-
Degraded sample from Protocol 1
-
LC-MS system (Liquid Chromatograph coupled to a Mass Spectrometer)
-
C18 HPLC column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Optimize the chromatographic method to achieve good separation between the parent compound and the degradation products. A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Set the mass spectrometer to acquire data in both positive and negative ion modes to maximize the chances of detecting all components.
-
Inject the degraded sample into the LC-MS system.
-
Analyze the resulting data by extracting ion chromatograms for the parent compound's m/z and searching for new peaks.
-
Examine the mass spectra of the new peaks to determine their molecular weights.
-
Utilize fragmentation data (MS/MS) to help elucidate the structures of the degradation products.
Data Presentation
The following table summarizes hypothetical data from a forced degradation study to illustrate how results can be presented.
| Time (hours) | Base | Temperature (°C) | % this compound Remaining | % Degradation Product 1 | % Degradation Product 2 |
| 0 | 0.1 M NaOH | 60 | 100.0 | 0.0 | 0.0 |
| 2 | 0.1 M NaOH | 60 | 85.2 | 10.5 | 4.3 |
| 4 | 0.1 M NaOH | 60 | 72.1 | 18.9 | 9.0 |
| 8 | 0.1 M NaOH | 60 | 55.8 | 30.1 | 14.1 |
| 24 | 0.1 M NaOH | 60 | 25.3 | 50.2 | 24.5 |
| 24 | Water | 60 | 99.5 | <0.1 | <0.1 |
Note: The data presented in this table is for illustrative purposes only and is not based on actual experimental results for this compound.
This technical support guide provides a framework for understanding and investigating the stability of this compound in the presence of bases. Researchers should always perform their own stability and compatibility studies under their specific experimental conditions.
References
Validation & Comparative
Reactivity Face-Off: 3-Bromo- vs. 3-Chloro-6-methoxypyridin-2-amine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that significantly influences the efficiency and outcome of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is a key determinant of success. This guide provides an objective comparison of the reactivity of 3-bromo-6-methoxypyridin-2-amine and 3-chloro-6-methoxypyridin-2-amine, two important building blocks in medicinal chemistry.
The fundamental difference in reactivity between these two compounds lies in the inherent properties of the carbon-halogen bond. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order: I > Br > Cl.[1] This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond, which directly impacts the rate-determining oxidative addition step in the catalytic cycle. The weaker carbon-bromine bond in this compound undergoes oxidative addition to the palladium catalyst more readily than the stronger carbon-chlorine bond in its chloro counterpart.[1] This difference in reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields for the bromo-substituted compound.
Comparative Performance in Suzuki-Miyaura Coupling
Table 1: Representative Suzuki-Miyaura Coupling Conditions and Yields
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | [2] |
| 3-Chloropyridine derivatives | Arylboronic acids | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | Varies | [3] |
| 6-Chloropyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 | [4] |
Note: The data presented is for analogous compounds and serves to illustrate the general reactivity trends. Direct comparison should be made with caution.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is crucial. The oxidative addition of the palladium catalyst to the C-Br bond is generally faster than to the C-Cl bond, making this compound the more reactive substrate. Achieving high yields with 3-chloro-6-methoxypyridin-2-amine often necessitates the use of more sophisticated and sterically demanding ligands such as RuPhos or BrettPhos.
A study on the palladium-catalyzed C,N-cross coupling of 3-halo-2-aminopyridines demonstrated the successful amination of 3-bromo-2-aminopyridine with various amines using RuPhos- and BrettPhos-precatalysts.[5][6]
Table 2: Representative Buchwald-Hartwig Amination Conditions and Yields
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst | LiHMDS | THF | 65 | 16 | 83 | [5] |
| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | THF | 65 | 16 | 78 | [5] |
| 3-Chloroaniline derivatives | Various amines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-120 | - | Varies | [3] |
Note: The data presented is for analogous or closely related compounds and illustrates general reactivity. Direct comparison requires identical reaction conditions.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for 3-bromo- and 3-chloro-6-methoxypyridin-2-amine.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) under a positive flow of the inert gas.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., RuPhos-precatalyst, 1-2 mol%), and the base (e.g., LiHMDS or NaOtBu, 1.5-2.0 mmol) to a reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF or toluene).
-
Reaction: Seal the vessel and heat the mixture to the specified temperature (typically 65-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction, extract the product with an appropriate organic solvent, and wash the organic layer.
-
Purification: Dry, concentrate, and purify the product using column chromatography.
Visualizing the Mechanisms
To better understand the underlying processes, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Figure 3: A generalized experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Suzuki Coupling Efficiency: A Comparative Guide for 3-Bromo-6-methoxypyridin-2-amine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of complex molecules, including active pharmaceutical ingredients. The efficiency of this reaction is highly dependent on the structure of the coupling partners. This guide provides a comparative analysis of the Suzuki coupling efficiency of 3-bromo-6-methoxypyridin-2-amine and its isomers, supported by established principles of organic chemistry and data from analogous systems.
Executive Summary
The primary factor influencing the efficiency of Suzuki coupling on a bromopyridine ring is the position of the bromine atom relative to the nitrogen atom. The general order of reactivity for bromopyridines is 4-bromo > 2-bromo > 3-bromo. This is due to the electron-withdrawing nature of the pyridine nitrogen, which activates the C-Br bond for oxidative addition, the rate-determining step in the catalytic cycle. This effect is most pronounced at the ortho (2-) and para (4-) positions.[1]
The presence of additional substituents, such as a methoxy and an amino group, further modulates this reactivity through their electronic and steric influences.
Reactivity Analysis of Isomers
Based on established principles, the expected trend in Suzuki coupling reactivity for the isomers of bromo-6-methoxypyridin-2-amine is as follows:
4-Bromo-6-methoxypyridin-2-amine > 2-Bromo-6-methoxypyridin-3-amine ≈ 5-Bromo-6-methoxypyridin-2-amine > this compound
-
4-Bromo-6-methoxypyridin-2-amine: Is predicted to be the most reactive isomer. The bromine at the 4-position is highly activated by the para-nitrogen. The electron-donating methoxy and amino groups, while generally deactivating, are not expected to overcome the strong activation by the ring nitrogen.
-
2-Bromo-6-methoxypyridin-3-amine: The bromine at the 2-position is activated by the adjacent nitrogen. However, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which may require specialized ligands to achieve high yields. The methoxy and amino groups at the 6- and 3-positions, respectively, will have a moderate electronic influence.
-
5-Bromo-6-methoxypyridin-2-amine: The bromine at the 5-position is meta to the nitrogen, leading to lower intrinsic reactivity compared to the 2- and 4-positions. However, the cumulative electron-donating effect of the methoxy and amino groups may slightly enhance the electron density at the C-Br bond, potentially increasing its reactivity compared to 3-bromopyridine.
-
This compound: Is predicted to be the least reactive isomer. The bromine at the 3-position is least activated by the ring nitrogen. The electron-donating methoxy and amino groups are ortho and para to the bromine, which could increase the electron density at the C-Br bond, making oxidative addition more challenging. More forcing reaction conditions, such as higher temperatures, longer reaction times, or more active catalyst systems, are likely required for this isomer.
Comparative Data (Based on Analogous Systems)
Direct experimental data for a side-by-side comparison of these specific isomers is scarce. However, data from structurally similar compounds can provide valuable insights into expected yields. The following table summarizes representative Suzuki coupling reactions for substituted bromopyridines, which can serve as a guide for estimating the reactivity of the target isomers.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 85 | [2] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 82 | [2] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 88 | [2] |
| 2-Bromo-3-methylpyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75-85 | [3] |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ | Toluene | 100 | 18 | >80 | [3] |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura coupling reactions that can be adapted for the isomers of bromo-6-methoxypyridin-2-amine. Optimization of the catalyst, ligand, base, solvent, and temperature will be necessary for each specific isomer to achieve optimal results.
Representative Protocol for Suzuki Coupling of a Substituted Bromopyridine
This protocol is adapted from the successful coupling of 5-bromo-2-methylpyridin-3-amine.[2]
Materials:
-
Bromo-6-methoxypyridin-2-amine isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the bromo-6-methoxypyridin-2-amine isomer, the arylboronic acid, and potassium phosphate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Stir the reaction mixture at a temperature ranging from 85 to 110 °C.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Generalized Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Alternatives for 3-Bromo-6-methoxypyridin-2-amine
For researchers, scientists, and drug development professionals, the quest for novel and effective kinase inhibitors is a continuous journey. The selection of the core building block is a critical decision that profoundly influences the synthetic feasibility, biological activity, and ultimately, the success of a drug discovery project. For years, 3-Bromo-6-methoxypyridin-2-amine has served as a valuable and versatile starting material in the synthesis of a multitude of kinase inhibitors. Its 2-aminopyridine core provides a key hydrogen bonding motif for interaction with the kinase hinge region, while the bromine atom at the 3-position and the methoxy group at the 6-position offer convenient handles for synthetic elaboration through cross-coupling reactions and other modifications. However, the ever-evolving landscape of kinase inhibitor design necessitates the exploration of alternative building blocks to overcome challenges such as acquired resistance, off-target effects, and suboptimal pharmacokinetic properties. This guide provides an objective comparison of alternative building blocks to this compound, supported by experimental data from the scientific literature, to aid in the rational design of next-generation kinase inhibitors.
Core Scaffold Alternatives: Expanding the Chemical Space
The 2-aminopyridine scaffold is a well-established "hinge-binder" in kinase inhibitors. However, subtle modifications to this core or its complete replacement with other bioisosteric heterocycles can lead to significant improvements in potency, selectivity, and drug-like properties. This section explores several key alternative building blocks and compares their performance in the context of kinase inhibitor synthesis and biological activity.
Substituted 2-Aminopyridines: Fine-Tuning the Core
A primary strategy for moving beyond this compound involves modifying the substituents on the 2-aminopyridine ring. These modifications can influence the electronics, sterics, and metabolic stability of the resulting inhibitors.
A recent review highlights the importance of the 2-aminopyridine moiety in a wide range of biologically active compounds, including kinase inhibitors.[1] The strategic placement of various substituents can significantly impact the inhibitory activity. For instance, a study on Janus Kinase 2 (JAK2) inhibitors demonstrated that derivatives of 3-methoxypyridin-2-amine exhibited potent inhibitory effects.[1]
Table 1: Comparison of Substituted 2-Aminopyridine Building Blocks in Kinase Inhibitor Synthesis
| Building Block | Key Features | Representative Application | Synthetic Considerations |
| This compound | Established starting material. Methoxy group can influence solubility and metabolism. | Broadly used in various kinase inhibitor scaffolds. | Well-established protocols for Suzuki and Buchwald-Hartwig couplings. |
| 3-Chloro-6-methylpyridin-2-amine | Methyl group can enhance metabolic stability compared to methoxy. Chlorine offers a different reactivity profile for cross-coupling. | Development of selective kinase inhibitors. | Suzuki coupling conditions may require optimization for the less reactive chloride.[2] |
| 3-Iodo-5-(trifluoromethyl)pyridin-2-amine | Trifluoromethyl group can enhance metabolic stability and binding affinity.[3] Iodine is highly reactive in cross-coupling reactions. | Potent and selective kinase inhibitors. | Suzuki-Miyaura coupling is generally high-yielding with iodo-pyridines.[3] |
| 5-Bromo-2-methoxypyridin-3-amine | Isomeric variation, presenting different vectors for substitution. | Synthesis of 3-aminopyridin-2-one based kinase inhibitors.[4] | Amenable to standard cross-coupling conditions. |
Bioisosteric Scaffolds: Moving Beyond the Pyridine Ring
Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the biological activity or pharmacokinetic profile.[5][6][7] In the context of kinase inhibitors, replacing the 2-aminopyridine core with other heterocyclic systems can lead to novel intellectual property and improved drug-like properties.
a) Aminopyrimidines: The 2-aminopyrimidine scaffold is a very common bioisostere of 2-aminopyridine and is found in numerous approved kinase inhibitors.[8] This scaffold maintains the key hydrogen bonding interactions with the kinase hinge region. A study on Polo-like kinase 4 (PLK4) inhibitors successfully utilized a scaffold hopping strategy from an aminopyrazole to an aminopyrimidine core, resulting in potent inhibitors.[8]
b) Imidazo[1,2-a]pyridines: This fused heterocyclic system offers a more rigid scaffold compared to 2-aminopyridine. A series of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives were designed and synthesized as potent PI3Kα inhibitors.[9]
c) Pyridones: 2-Pyridone derivatives can act as both hydrogen bond donors and acceptors, offering unique binding interactions within the ATP-binding pocket of kinases.[10] They have been successfully employed in the development of inhibitors for kinases such as MNK1/2.[11]
Table 2: Performance Comparison of Bioisosteric Scaffolds in Kinase Inhibition
| Scaffold | Building Block Example | Target Kinase(s) | Reported IC50 Values | Reference |
| 2-Aminopyridine | 3-(Difluoromethoxy)pyridin-2-amine | VRK1 | 150 nM | [6] |
| 2-Aminopyrimidine | 5-bromo-N4-(piperidin-4-yl)pyrimidine-2,4-diamine | PLK4 | 6.7 nM (for derivative 8h) | [8] |
| Imidazo[1,2-a]pyridine | 2,6-dimethyl-8-(pyridin-4-yl)imidazo[1,2-a]pyridine | PI3Kα | 150 nM (for derivative 35) | [9] |
| Pyridone | 4-(4-aminopiperidin-1-yl)-1H-pyridin-2-one | MNK1/2 | 7.0 nM (MNK1), 6.1 nM (MNK2) (for derivative 42i) | [11] |
Experimental Data and Methodologies
Synthesis Protocols
The synthesis of kinase inhibitors from these building blocks predominantly relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
General Procedure for Suzuki-Miyaura Coupling of this compound:
A mixture of this compound (1.0 eq.), the corresponding boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water) is degassed and heated under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS. After cooling, the reaction is worked up by extraction and purified by column chromatography.
DOT Diagram: Synthetic Workflow for Kinase Inhibitor Synthesis
Caption: General synthetic workflow for kinase inhibitors.
In Vitro Kinase Inhibition Assays
The inhibitory activity of the synthesized compounds is typically evaluated using in vitro kinase assays. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
General Protocol for ADP-Glo™ Kinase Assay: [11][12][13][14][15]
-
Kinase Reaction: The kinase, substrate, ATP, and the test compound (at various concentrations) are incubated in a reaction buffer in a multi-well plate.
-
ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Detection: Kinase Detection Reagent is added to convert the produced ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction, which generates a luminescent signal.
-
Data Analysis: The luminescence is proportional to the amount of ADP formed and thus to the kinase activity. IC50 values are calculated from the dose-response curves.
DOT Diagram: Kinase Inhibition Assay Workflow
Caption: Workflow for the ADP-Glo™ kinase assay.
Signaling Pathway Context
Kinase inhibitors exert their effects by modulating specific signaling pathways that are often dysregulated in diseases like cancer. The choice of the core building block can influence the selectivity of the inhibitor for different kinases within these pathways.
DOT Diagram: Simplified Kinase Signaling Pathway
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion
While this compound remains a valuable and well-precedented building block for kinase inhibitor synthesis, the exploration of alternatives is crucial for advancing the field. Substituted 2-aminopyridines offer opportunities for fine-tuning the properties of the resulting inhibitors, while bioisosteric scaffolds like aminopyrimidines, imidazopyridines, and pyridones provide avenues for discovering novel chemical matter with potentially improved pharmacological profiles. The choice of an alternative building block should be guided by a careful consideration of the synthetic accessibility, the desired structure-activity relationship, and the specific kinase target. This guide provides a starting point for researchers to make informed decisions in their quest for the next generation of kinase inhibitors.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies | MDPI [mdpi.com]
- 11. eastport.cz [eastport.cz]
- 12. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. ulab360.com [ulab360.com]
- 15. promega.com [promega.com]
A Comparative Guide to SPhos and XPhos Ligands for Cross-Coupling with 3-Bromo-6-methoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of ligands is paramount in palladium-catalyzed cross-coupling reactions, directly influencing reaction efficiency, substrate scope, and overall yield. For the synthesis of complex molecules involving heteroaromatic amines such as 3-bromo-6-methoxypyridin-2-amine, the choice between bulky, electron-rich phosphine ligands like SPhos and XPhos is a critical consideration. This guide provides an objective comparison of their performance, supported by experimental data from closely related systems, to inform rational ligand selection in drug discovery and development.
Ligand Structures and Mechanistic Considerations
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are both highly effective Buchwald-type biarylmonophosphine ligands. Their bulky nature promotes the formation of the active, monoligated Pd(0) species, which is crucial for efficient oxidative addition of the aryl bromide. The electron-rich character of these ligands also facilitates the reductive elimination step, which is often rate-limiting in the catalytic cycle.[1][2]
The primary structural difference lies in the substituents on the non-phosphine-bearing phenyl ring. SPhos possesses two methoxy groups in the ortho positions, while XPhos has three isopropyl groups in the ortho and para positions. These differences in sterics and electronics can subtly influence the ligand's efficacy with different substrates.
Comparative Performance in Amination Reactions
Direct comparative experimental data for the coupling of this compound was not found in the reviewed literature. However, a comprehensive ligand screen for the Buchwald-Hartwig amination of the structurally analogous 3-bromo-2-aminopyridine with morpholine provides valuable insights into the relative performance of SPhos and XPhos.
In this study, SPhos demonstrated significantly higher efficacy, affording the desired product in a 76% yield. In contrast, XPhos, under the same initial screening conditions, resulted in a 40% yield.[3] It is noteworthy that another ligand, RuPhos, provided an even higher yield of 83% when used as a pre-catalyst, indicating that for this particular substrate class, it may be a superior choice.[3]
| Ligand | Pd Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%)[3] |
| SPhos | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 76 |
| XPhos | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 40 |
| RuPhos | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 71 |
| RuPhos-precatalyst | - | LiHMDS | THF | 65 | 16 | 83 |
Experimental Protocols
The following are generalized protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling that can be adapted for this compound. Optimization is often necessary for a specific substrate.
General Protocol for Buchwald-Hartwig Amination
This protocol is adapted from procedures for the amination of similar bromopyridine derivatives.[3]
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (SPhos or XPhos, 4-8 mol%)
-
Base (e.g., LiHMDS, NaOtBu, 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., THF, Toluene, Dioxane)
Procedure:
-
In an oven-dried Schlenk flask, under an inert atmosphere (Argon or Nitrogen), combine the palladium precursor, ligand, and base.
-
Add this compound and the amine coupling partner.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring (typically 65-110 °C).
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on the coupling of other bromopyridine derivatives.[4]
Materials:
-
This compound (1.0 equiv)
-
Boronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂/SPhos or XPhos, 2-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid/ester, the base, the palladium precursor, and the ligand.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Logic
To further aid in understanding the reaction and ligand selection process, the following diagrams are provided.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: A workflow for ligand selection in cross-coupling reactions.
Conclusion and Recommendations
Based on the available data for the closely related 3-bromo-2-aminopyridine, SPhos appears to be the more promising ligand for the initial investigation of cross-coupling reactions with this compound, having demonstrated a significantly higher yield in a comparative screening.
However, it is crucial to recognize that optimal conditions are highly substrate-dependent. While SPhos provides a strong starting point, XPhos remains a viable alternative, particularly if SPhos performance is suboptimal after optimization. Furthermore, the superior performance of a RuPhos-precatalyst in the cited study suggests it should also be a primary candidate for screening.
For any new coupling reaction, a systematic screening of ligands, bases, and solvents is recommended to identify the most efficient and robust conditions for the specific transformation. This guide serves as a data-supported starting point to streamline this optimization process.
References
comparative study of palladium catalysts for cross-coupling of 3-Bromo-6-methoxypyridin-2-amine
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 3-Bromo-6-methoxypyridin-2-amine
For researchers, scientists, and drug development professionals, the functionalization of substituted pyridines is a critical step in the synthesis of a wide range of biologically active molecules. The compound this compound is a valuable building block, and its cross-coupling reactions are pivotal for creating diverse molecular architectures. The choice of the palladium catalyst system is paramount to the success of these transformations, directly impacting reaction yields, selectivity, and substrate scope. This guide provides a comparative overview of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions involving this compound and structurally similar substrates.
Performance of Palladium Catalysts in Cross-Coupling Reactions
The efficiency of a palladium-catalyzed cross-coupling reaction is highly dependent on the palladium precursor, the nature of the ligand, the base, and the solvent system. For a substrate like this compound, the presence of the amino and methoxy groups can influence the electronic properties of the pyridine ring and potentially coordinate with the palladium center, making the choice of an appropriate catalyst system crucial.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1][2] For the cross-coupling of 2-aminopyridine substrates, the selection of a suitable ligand is critical to achieving high yields. Studies on the closely related 3-bromo-2-aminopyridine have shown that bulky, electron-rich phosphine ligands are particularly effective.[3]
Table 1: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Morpholine. [3]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / XPhos | XPhos | LiHMDS | THF | 65 | 16 | 40 |
| Pd₂(dba)₃ / RuPhos | RuPhos | LiHMDS | THF | 65 | 16 | 71 |
| RuPhos Precatalyst | RuPhos | LiHMDS | THF | 65 | 16 | 83 |
| Pd₂(dba)₃ / SPhos | SPhos | LiHMDS | THF | 65 | 16 | 76 |
| Pd₂(dba)₃ / BrettPhos | BrettPhos | LiHMDS | THF | 65 | 16 | 66 |
| BrettPhos Precatalyst | BrettPhos | LiHMDS | THF | 65 | 16 | 78 |
| Pd₂(dba)₃ / BINAP | BINAP | LiHMDS | THF | 65 | 16 | 71 |
Data is for the coupling of 3-bromo-2-aminopyridine with morpholine and serves as a strong indicator for the reactivity of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organic halide.[4] For bromopyridine substrates, a variety of palladium catalysts have proven effective.[4][5]
Table 2: Representative Palladium Catalysts for the Suzuki-Miyaura Coupling of Bromopyridines.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Generally effective for a range of bromopyridines.[4] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | 100 | High yields often observed with bulky monophosphine ligands. |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80-90 | A common and reliable catalyst for Suzuki couplings. |
| Pd₂(dba)₃ / XPhos | XPhos | Cs₂CO₃ | THF | 80 | Effective for challenging substrates. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst.[1][4]
Table 3: Common Palladium Catalysts for the Sonogashira Coupling of Bromopyridines.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Observations |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | A standard catalyst system for Sonogashira reactions.[4] |
| Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | 80 | Effective for a variety of alkynes. |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | High yields reported for 2-amino-3-bromopyridines.[4] |
| Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 70 | Often used for a broad range of substrates. |
Heck Coupling
The Heck reaction facilitates the coupling of an aryl halide with an alkene.[6] The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.
Table 4: Typical Palladium Catalysts for the Heck Coupling of Aryl Bromides.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Observations |
| Pd(OAc)₂ | PPh₃ | NEt₃ | DMF or NMP | 100-140 | A widely used and versatile catalyst system.[6] |
| Pd/C | - | NaOAc | DMA | 130 | Heterogeneous catalyst, allowing for easier separation. |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF/H₂O | 80 | Can be effective under aqueous conditions. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols that can be adapted for the cross-coupling of this compound.
General Procedure for Buchwald-Hartwig Amination
To a dry Schlenk tube, add the palladium precatalyst (e.g., RuPhos precatalyst, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., LiHMDS, 2.5 equiv.). The tube is then evacuated and backfilled with an inert gas (e.g., argon). Anhydrous solvent (e.g., THF) is added, followed by this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.). The reaction mixture is then heated to the desired temperature (e.g., 65 °C) and stirred for the specified time (e.g., 16 hours).[3] Upon completion, the reaction is cooled to room temperature, quenched with a saturated aqueous solution of ammonium chloride, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[7]
General Procedure for Suzuki-Miyaura Coupling
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).[4] The flask is evacuated and backfilled with the inert gas three times. A degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) is then added. The reaction mixture is heated to the specified temperature (e.g., 90 °C) with vigorous stirring.[5] The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by silica gel column chromatography.[7]
General Procedure for Sonogashira Coupling
To a dry round-bottom flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the copper(I) co-catalyst (e.g., CuI, 5.0 mol%).[4] The flask is sealed and purged with an inert gas for 10-15 minutes. Under the inert atmosphere, add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N). Then, add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.). The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the appropriate time.[4] Reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated, followed by purification of the crude product by column chromatography.[4]
General Procedure for Heck Coupling
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., PPh₃, 4 mol%), and a base (e.g., NEt₃, 1.5 mmol) in an anhydrous solvent (e.g., DMF or NMP).[6] The tube is sealed and heated to the desired temperature (e.g., 100-140 °C) for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography.[6]
Visualizations
Catalytic Cycle of a Palladium-Catalyzed Cross-Coupling Reaction
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
To Protect or Not to Protect: A Guide to the Synthesis of 3-Bromo-6-methoxypyridin-2-amine Derivatives
For researchers, scientists, and drug development professionals, the strategic decision of whether to protect the primary amino group of 3-Bromo-6-methoxypyridin-2-amine is critical for the successful synthesis of its derivatives. This guide provides a comparative analysis of reaction outcomes with and without N-protection in key synthetic transformations, supported by experimental data, to inform a more efficient and rational synthetic design.
The inherent reactivity of the 2-amino group in this compound can present both opportunities and challenges in synthetic chemistry. While its unprotected form can participate directly in certain reactions, it can also lead to undesired side products or catalyst inhibition in others. This guide assesses the necessity of N-protection for this versatile building block in four common reaction types: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, acylation, and alkylation.
Suzuki-Miyaura Coupling: A Case-by-Case Analysis
The palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful tool for carbon-carbon bond formation. However, the presence of a free amino group on the pyridine ring can sometimes interfere with the catalytic cycle.
Scenario 1: Unprotected this compound
Direct Suzuki-Miyaura coupling of unprotected aminopyridines is feasible under specific conditions. However, the lone pair of electrons on the amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and lower yields.
Scenario 2: N-Protected this compound
Protection of the amino group, for instance as an acetamide, can circumvent the issue of catalyst inhibition and lead to improved yields and cleaner reaction profiles. A study on the closely related 5-bromo-2-methylpyridin-3-amine demonstrated a significant increase in yield for the Suzuki coupling with various arylboronic acids after N-acetylation.[1][2]
Comparative Data: Suzuki-Miyaura Coupling
| Entry | Substrate | Protecting Group | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-bromo-2-methylpyridin-3-amine | None | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | Low (not specified) | [1][2] |
| 2 | N-[5-bromo-2-methylpyridin-3-yl]acetamide | Acetyl | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75 | [1][2] |
| 3 | N-[5-bromo-2-methylpyridin-3-yl]acetamide | Acetyl | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 82 | [1][2] |
Buchwald-Hartwig Amination: Protection Often Unnecessary with Appropriate Catalyst Systems
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. Interestingly, studies have shown that with the right choice of catalyst and ligands, this reaction can proceed efficiently even with unprotected 2-amino-3-bromopyridines.
A study on the palladium-catalyzed amination of 3-bromo-2-aminopyridine demonstrated that the use of specific catalyst systems, such as those employing RuPhos and BrettPhos ligands in combination with a strong base like LiHMDS, allows for the direct coupling with a range of primary and secondary amines in good to excellent yields. This suggests that for many applications, N-protection may be an unnecessary step.
Experimental Data: Buchwald-Hartwig Amination of Unprotected 3-Bromo-2-aminopyridine
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | RuPhos-precatalyst | LiHMDS | THF | 65 | 12 | 85 |
| 2 | N-Methylaniline | RuPhos-precatalyst | LiHMDS | THF | 65 | 12 | 79 |
| 3 | Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | THF | 65 | 12 | 78 |
| 4 | n-Hexylamine | BrettPhos-precatalyst | LiHMDS | THF | 65 | 12 | 70 |
Acylation and Alkylation: Protection is Highly Recommended
Acylation: The primary amino group of this compound is highly nucleophilic and will readily react with acylating agents. To achieve selective acylation at other positions or to prevent diacylation, protection of the amino group is essential. Common protecting groups for this purpose include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).
Alkylation: Similar to acylation, direct alkylation of the unprotected amine can lead to a mixture of mono- and di-alkylated products, as well as potential N-alkylation of the pyridine ring under certain conditions. Achieving selective mono-alkylation on the primary amine is challenging without a protection-deprotection strategy.
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base, such as triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected product.
Protocol 2: Suzuki-Miyaura Coupling of N-Acetyl-3-bromo-6-methoxypyridin-2-amine (Analogous Procedure)
-
To a reaction vessel, add N-acetyl-3-bromo-6-methoxypyridin-2-amine (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).
-
Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 90 °C and stir for 18 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 3: Buchwald-Hartwig Amination of Unprotected this compound (Analogous Procedure)
-
In a glovebox, charge a reaction tube with the appropriate palladium precatalyst (e.g., RuPhos-precatalyst, 0.04 eq).
-
Add this compound (1.0 eq) and the desired amine (1.5 eq).
-
Add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 eq, 1 M in THF).
-
Seal the tube and heat the reaction mixture to 65 °C for 12 hours.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by flash chromatography.
Decision-Making Workflow
Caption: Decision workflow for N-protection of this compound.
Signaling Pathway of a Palladium-Catalyzed Cross-Coupling Reaction
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
A Comparative Guide to the Validation of Analytical Methods for 3-Bromo-6-methoxypyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The robust validation of analytical methods is a cornerstone of pharmaceutical development and manufacturing, ensuring the quality, safety, and efficacy of drug substances and products. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 3-Bromo-6-methoxypyridin-2-amine and its derivatives. The methodologies and validation parameters presented are in alignment with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Introduction to Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5] For quantitative analyses of pharmaceutical intermediates like this compound derivatives, key validation characteristics include specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ).[1][2] This guide will explore hypothetical, yet realistic, validation data for both HPLC and GC-MS methods, providing a framework for researchers to develop and validate their own analytical procedures for this class of compounds.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[6][7][8][9] A reversed-phase HPLC (RP-HPLC) method is a common choice for pyridine derivatives.[6][9]
Experimental Protocol: RP-HPLC Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[9]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient elution with Solvent A (0.1% Formic acid in Water) and Solvent B (0.1% Formic acid in Acetonitrile).[9]
-
Gradient Program:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorption wavelength (λmax) of the analyte, determined using a UV-Vis spectrophotometer, is expected to be in the UV range. For this example, we will use 254 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample containing the this compound derivative to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Method Validation
The following tables summarize the hypothetical performance data for the proposed HPLC method.
Table 1: Linearity
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Range (µg/mL) | 1 - 100 | Relevant to assay |
| Correlation Coefficient (r²) | 0.9997 | ≥ 0.999 |
| Y-intercept | 125 | Minimal |
| Slope | 16200 | Consistent |
Table 2: Accuracy (Recovery)
| Concentration (µg/mL) | % Recovery | Acceptance Criteria |
|---|---|---|
| 10 | 99.8% | 98.0 - 102.0% |
| 50 | 100.3% | 98.0 - 102.0% |
| 90 | 100.1% | 98.0 - 102.0% |
Table 3: Precision
| Parameter | % RSD | Acceptance Criteria |
|---|---|---|
| Repeatability (n=6) | 0.8% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.2% | ≤ 2.0% |
Table 4: Detection and Quantitation Limits
| Parameter | Result (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantitation (LOQ) | 1.0 |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For aromatic amines, derivatization is sometimes employed to improve chromatographic behavior and sensitivity.[10]
Experimental Protocol: GC-MS Method
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[11]
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm x 0.25 µm Rxi-5MS.[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C, hold for 5 min.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the analyte.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent like ethyl acetate to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Solution: Prepare the sample containing the this compound derivative to an expected concentration within the calibration range.
Data Presentation: GC-MS Method Validation
The following tables summarize the hypothetical performance data for the proposed GC-MS method.
Table 5: Linearity
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Range (µg/mL) | 0.1 - 20 | Relevant to assay |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Y-intercept | 85 | Minimal |
| Slope | 25800 | Consistent |
Table 6: Accuracy (Recovery)
| Concentration (µg/mL) | % Recovery | Acceptance Criteria |
|---|---|---|
| 1 | 101.2% | 98.0 - 102.0% |
| 10 | 99.5% | 98.0 - 102.0% |
| 18 | 100.8% | 98.0 - 102.0% |
Table 7: Precision
| Parameter | % RSD | Acceptance Criteria |
|---|---|---|
| Repeatability (n=6) | 1.1% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.5% | ≤ 2.0% |
Table 8: Detection and Quantitation Limits
| Parameter | Result (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.03 |
| Limit of Quantitation (LOQ) | 0.1 |
Mandatory Visualizations
Caption: HPLC analytical workflow from sample preparation to final report generation.
Caption: GC-MS analytical workflow from sample preparation to final report generation.
Comparison and Conclusion
Both HPLC and GC-MS can be successfully validated for the quantitative analysis of this compound derivatives. The choice of method will depend on the specific requirements of the analysis.
-
HPLC is a robust and widely accessible technique suitable for a broad range of concentrations. It is particularly advantageous for less volatile or thermally sensitive derivatives.
-
GC-MS offers superior sensitivity, with lower LOD and LOQ values, making it ideal for trace-level analysis and impurity profiling. The mass spectrometric detection also provides a higher degree of specificity.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the analyte's properties, the required sensitivity, and the available instrumentation. The validation data presented in this guide serves as a template for establishing a scientifically sound and well-documented analytical procedure.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. benchchem.com [benchchem.com]
- 10. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Microwave-Assisted vs. Conventional Heating for the Synthesis of 3-Amino-6-methoxypyridine Derivatives
For researchers, scientists, and drug development professionals, the efficient synthesis of highly functionalized intermediates is a critical aspect of accelerating discovery pipelines. The compound 3-Bromo-6-methoxypyridin-2-amine is a valuable building block in medicinal chemistry. Its derivatization, often through carbon-nitrogen (C-N) bond formation, is a key step in the synthesis of a wide range of biologically active molecules. This guide provides a comparative analysis of microwave-assisted and conventional heating methods for a representative amination reaction of a bromopyridine derivative, offering insights into the potential advantages of each technique for reactions involving this compound.
While direct comparative data for reactions with this compound is not extensively published, this guide utilizes data from an analogous reaction—the amination of 3,5-dibromopyridine—to illustrate the significant differences in reaction outcomes between the two heating methods.[1] This reaction is representative of the challenges and opportunities encountered when functionalizing bromopyridine scaffolds.
Performance Comparison: A Data-Driven Analysis
The choice of heating method can dramatically impact reaction time, yield, and purity. Microwave-assisted organic synthesis is known for its ability to accelerate reaction times and improve yields compared to conventional heating methods.[2] The following table summarizes the quantitative data from the comparative synthesis of 5-bromo-3-(pyrrolidin-1-yl)pyridine from 3,5-dibromopyridine and pyrrolidine, a reaction analogous to the potential amination of this compound.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Starting Material | 3,5-dibromopyridine | 3,5-dibromopyridine |
| Reagents | Pyrrolidine (10 equiv.) | Pyrrolidine (10 equiv.) |
| Solvent | 1-methyl-2-pyrrolidinone (NMP) / Toluene | 1-methyl-2-pyrrolidinone (NMP) / Toluene |
| Reaction Temperature | 180°C | 180°C |
| Reaction Time | 30 minutes | 30 minutes |
| Isolated Yield | 4% | 55% |
| Key Advantage | Accessible equipment | Significantly higher yield in a short time |
| Key Disadvantage | Very low yield | Requires specialized microwave reactor |
This data clearly demonstrates that for this type of transformation, microwave irradiation offers a substantial advantage in terms of chemical yield within the same timeframe.[1] The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for methodological decision-making in the laboratory. The following are representative protocols for the amination of 3,5-dibromopyridine, which can be adapted for reactions with this compound with appropriate optimization.
Conventional Heating Protocol:
A solution of 3,5-dibromopyridine (1 equivalent) and pyrrolidine (10 equivalents) in a mixture of 1-methyl-2-pyrrolidinone (NMP) and toluene is placed in a sealed reaction vessel. The vessel is then heated in an oil bath at 180°C for 30 minutes. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 5-bromo-3-(pyrrolidin-1-yl)pyridine.[1]
Microwave-Assisted Synthesis Protocol:
In a microwave-safe reaction vessel, 3,5-dibromopyridine (1 equivalent) is combined with pyrrolidine (10 equivalents) in a mixture of 1-methyl-2-pyrrolidinone (NMP) and toluene. The vessel is sealed and placed in a microwave reactor. The reaction mixture is irradiated at 180°C for 30 minutes. After the reaction is complete, the vessel is cooled to a safe temperature. The workup and purification procedure is identical to the conventional heating method to afford the desired product.[1]
Logical Workflow for Method Comparison
The decision-making process for selecting a heating method can be visualized as a logical workflow. The following diagram illustrates the key steps and considerations involved in comparing microwave-assisted and conventional heating for a given chemical transformation.
Caption: A flowchart illustrating the process of comparing conventional and microwave heating methods.
Conclusion
The comparative data for an analogous amination reaction strongly suggests that microwave-assisted synthesis offers a significant advantage over conventional heating for the derivatization of bromopyridine compounds like this compound. The dramatic increase in yield for the microwave-mediated reaction highlights its potential to accelerate research and development by providing more material in a shorter amount of time.[1] While conventional heating remains a viable option, particularly when specialized microwave equipment is unavailable, the efficiency of microwave synthesis presents a compelling case for its adoption in modern synthetic chemistry laboratories.[4] The choice of method will ultimately depend on the specific requirements of the research, including available equipment, scale, and time constraints. For rapid lead optimization and the synthesis of compound libraries, microwave-assisted synthesis is a demonstrably superior approach.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles [mdpi.com]
- 4. benchchem.com [benchchem.com]
The Strategic Selection of Brominated Pyridines in Large-Scale Synthesis: A Cost-Benefit Analysis of 3-Bromo-6-methoxypyridin-2-amine
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is a cornerstone of innovation. The choice of building blocks is critical, with implications for cost, yield, and scalability. This guide provides a comprehensive cost-benefit analysis of 3-Bromo-6-methoxypyridin-2-amine, a versatile intermediate, and compares its performance with viable alternatives in the context of large-scale synthesis, particularly in its application in palladium-catalyzed cross-coupling reactions.
Substituted bromopyridines are invaluable scaffolds in medicinal chemistry, frequently serving as key intermediates in the synthesis of kinase inhibitors and other therapeutic agents. The strategic positioning of the bromo, methoxy, and amino groups on the pyridine ring dictates the molecule's reactivity and its utility in constructing complex molecular architectures. This analysis focuses on the economic and synthetic viability of this compound, offering a comparative look at its isomers and a chloro-analog to inform strategic decisions in process development and manufacturing.
Comparative Cost Analysis of Starting Materials
The economic feasibility of a large-scale synthesis is heavily dependent on the cost of the starting materials. The primary route to this compound involves the bromination of 2-Amino-6-methoxypyridine. The following table provides an estimated cost analysis for the key reagents required for the synthesis of the target molecule and its chloro-analog. Prices are estimates for bulk quantities and may vary based on supplier and market fluctuations.
| Reagent | Supplier Example | Estimated Bulk Price (USD/kg) | Molar Mass ( g/mol ) | Cost per Mole (USD) |
| 2-Amino-6-methoxypyridine | Various | 150 - 300 | 124.14 | 18.62 - 37.24 |
| N-Bromosuccinimide (NBS) | Various | 70 - 150[1] | 177.98 | 12.46 - 26.70 |
| 2-Amino-6-methoxypyridine | Various | 150 - 300 | 124.14 | 18.62 - 37.24 |
| N-Chlorosuccinimide (NCS) | Various | 50 - 100 | 133.53 | 6.68 - 13.35 |
Synthetic Pathways and Performance Comparison
The utility of this compound and its alternatives is often demonstrated in their performance in cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery. The choice of the halogenated pyridine can significantly impact reaction efficiency, catalyst loading, and overall yield.
Logical Workflow for Synthesis and Application
Comparative Performance in Suzuki-Miyaura Coupling
The carbon-halogen bond strength is a critical factor in the oxidative addition step of the Suzuki-Miyaura catalytic cycle. The weaker C-Br bond generally leads to higher reactivity compared to the C-Cl bond, allowing for milder reaction conditions and lower catalyst loadings. The following table summarizes the expected performance of this compound and its alternatives in a typical Suzuki-Miyaura coupling reaction.
| Compound | Relative Reactivity | Typical Catalyst Loading (mol%) | Typical Reaction Temperature (°C) | Expected Yield (%) |
| This compound | High | 1 - 3 | 80 - 100 | 85 - 95 |
| 5-Bromo-6-methoxypyridin-2-amine | High | 1 - 3 | 80 - 100 | 80 - 90 |
| 6-Bromo-2-methoxypyridin-3-amine | High | 1 - 3 | 80 - 100 | 80 - 90 |
| 3-Chloro-6-methoxypyridin-2-amine | Moderate | 3 - 5 | 100 - 120 | 60 - 75 |
Note: Yields are estimates and can vary significantly based on the specific substrates, catalyst system, and reaction conditions.
Experimental Protocols
General Procedure for the Large-Scale Synthesis of this compound
Materials:
-
2-Amino-6-methoxypyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable solvent)
Procedure:
-
To a solution of 2-Amino-6-methoxypyridine (1.0 equivalent) in acetonitrile, N-Bromosuccinimide (1.05 equivalents) is added portion-wise at a controlled temperature (e.g., 0-10 °C).
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by HPLC or TLC).
-
The solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification is achieved through recrystallization from an appropriate solvent system to afford this compound.
General Protocol for a Large-Scale Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
This compound (or alternative)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/water, Toluene/water)
Procedure:
-
To a degassed mixture of the solvent system, the bromopyridine derivative (1.0 equivalent), arylboronic acid (1.1-1.5 equivalents), and base (2.0-3.0 equivalents) are added.
-
The palladium catalyst (1-5 mol%) is added, and the mixture is heated to the desired temperature (80-120 °C) under an inert atmosphere.
-
The reaction is monitored for completion by HPLC or TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the desired coupled product.
Cost-Benefit Analysis and Conclusion
The selection of this compound for large-scale synthesis presents a compelling case from a cost-benefit perspective, particularly when its performance in key synthetic transformations is considered.
Cost:
-
The primary cost driver for the synthesis of this compound is the starting material, 2-Amino-6-methoxypyridine.
-
While the chloro-analog can be synthesized from a slightly cheaper chlorinating agent, the subsequent steps may incur higher costs due to the need for more forcing reaction conditions.
Benefit:
-
The enhanced reactivity of the C-Br bond in this compound allows for milder reaction conditions in cross-coupling reactions. This can translate to reduced energy consumption and the use of less expensive and more environmentally benign solvents.
-
Higher yields and cleaner reaction profiles associated with the bromo-derivative can lead to significant cost savings in purification and waste disposal on a large scale.
-
The potential for lower catalyst loadings with the more reactive bromo-compound can substantially reduce costs, as palladium catalysts are a significant expense in large-scale manufacturing.
References
evaluation of different boronic esters in Suzuki reactions with 3-Bromo-6-methoxypyridin-2-amine
For researchers, scientists, and drug development professionals, the selection of the appropriate boronic acid derivative is a critical parameter for the success of Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth comparison of the performance of various boronic esters in the Suzuki reaction with 3-bromo-6-methoxypyridin-2-amine, a common building block in medicinal chemistry.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the boron reagent, particularly the boronic ester, significantly influences reaction yield, stability, and ease of handling. This guide evaluates the performance of commonly used boronic esters—pinacol, neopentyl glycol, and N-methyliminodiacetic acid (MIDA)—in coupling reactions with this compound.
Performance Comparison of Boronic Esters
The following table summarizes the key performance differences based on experimental data from analogous systems and established reactivity trends. While direct comparative studies on this compound are limited, the data presented provides a strong predictive framework for reagent selection.
| Boronic Ester Type | Coupling Partner (Example) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pinacol Boronate | 4-Methoxyphenylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85 | A common and reliable choice for a wide range of substrates.[1][2] |
| Pinacol Boronate | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | - | ~70 | Demonstrates applicability to heteroaryl couplings.[1][2] |
| Neopentyl Glycol Boronate | Heptyl neopentyl glycol boronate | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 18 | ~74 | Often shows enhanced reactivity in anhydrous conditions.[3][4] |
| MIDA Boronate | 3-Indolyl MIDA boronate | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 18 | ~60 | Offers exceptional stability and is suitable for iterative cross-coupling.[5] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid pinacol ester. This protocol serves as a starting point and may require optimization for specific substrates and boronic ester types.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound, the arylboronic acid pinacol ester, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure coupled product.
Visualizing the Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow for a Suzuki-Miyaura coupling reaction and the underlying catalytic cycle.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Concluding Remarks
The choice of boronic ester in Suzuki-Miyaura reactions is a critical decision that impacts reaction outcomes. Pinacol boronates are versatile and widely used, offering a good balance of stability and reactivity. Neopentyl glycol boronates may provide advantages in specific cases, particularly under anhydrous conditions. MIDA boronates, with their exceptional stability, are the reagents of choice for complex syntheses and iterative cross-coupling strategies where controlled release of the boronic acid is beneficial. Researchers should consider the specific requirements of their synthetic route, including the stability of the boronic acid and the overall complexity of the molecule, when selecting the optimal boronic ester.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 3-Bromo-6-methoxypyridin-2-amine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 3-Bromo-6-methoxypyridin-2-amine
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Key Hazard Information
Before handling this compound, it is crucial to be aware of its associated hazards. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[1][4] |
Experimental Protocols
Due to the hazardous nature of this compound, in-lab treatment or neutralization is not recommended without specific, validated protocols. The primary and safest disposal method is to collect and transfer the chemical waste to a licensed environmental health and safety (EHS) vendor.[5][6]
Operational Disposal Plan
Follow these step-by-step procedures for the safe disposal of this compound:
Step 1: Personal Protective Equipment (PPE) Before handling the chemical, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (inspect before use)[3]
-
A lab coat[7]
-
Use a certified chemical fume hood to avoid inhalation of dust or vapors.[1][7]
Step 2: Waste Segregation and Collection
-
Identify and Classify: Treat all this compound waste as hazardous chemical waste.[8]
-
Separate Waste Streams: Do not mix this compound with other waste streams, especially incompatible materials.[5][7] Collect it in a dedicated, clearly labeled waste container.
-
Container Requirements: Use a leak-proof container that is compatible with the chemical.[9] Ensure the container is in good condition and can be securely sealed.[10]
Step 3: Labeling Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"[11]
-
The full chemical name: "this compound" (do not use abbreviations)[5][11]
-
The date when the waste was first added to the container[11]
-
The specific hazards (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," "May cause respiratory irritation")[1]
-
Your name, laboratory, and contact information[11]
Step 4: Storage
-
Designated Area: Store the sealed waste container in a designated and secure satellite accumulation area that is accessible only to trained personnel.[9][10]
-
Ventilation: The storage area should be cool, dry, and well-ventilated.[1]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[8]
Step 5: Disposal
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5][6]
-
Documentation: Complete any required waste disposal forms or manifests provided by the disposal service.[11]
-
Do Not Dispose in Sink or Trash: Under no circumstances should this compound be disposed of down the drain or in regular trash.[11][12]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. 2-Amino-6-bromo-3-methoxypyridine | C6H7BrN2O | CID 57562906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. 135795-46-9 Cas No. | 2-Bromo-6-methoxypyridin-3-amine | Apollo [store.apolloscientific.co.uk]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. vumc.org [vumc.org]
- 9. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. acs.org [acs.org]
Personal protective equipment for handling 3-Bromo-6-methoxypyridin-2-amine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Bromo-6-methoxypyridin-2-amine, a compound that requires careful management due to its potential hazards.
Chemical Profile:
| Property | Value |
| CAS Number | 511541-63-2 |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol |
| Hazard Classifications | Acute toxicity, Oral (Category 4)[1], Skin irritation (Category 2)[1], Serious eye irritation (Category 2)[1], May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3)[1] |
| Hazard Statements | H302: Harmful if swallowed[1], H315: Causes skin irritation[1], H319: Causes serious eye irritation[1], H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound. The following table summarizes the required PPE.
| Protection Type | Recommended Equipment | Standard |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[2] | EN 166 (EU) or NIOSH (US) approved. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber, or Viton®), a flame-retardant and chemically impervious lab coat or coveralls.[3] | EN 374 (EU) or equivalent. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood.[4] If a fume hood is not available or if there is a risk of exceeding exposure limits, a full-face respirator with appropriate organic vapor cartridges is required. | NIOSH (US) or EN 14387 (EU) approved. |
| Footwear | Closed-toe, chemical-resistant shoes or boots. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to ensure safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound must be performed in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[4]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4]
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[4]
2. Handling the Chemical:
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the chemical fume hood.
-
Use appropriate tools such as spatulas and weighing paper to handle the solid. Avoid creating dust.
-
For solutions, use calibrated pipettes or syringes to transfer the liquid.
-
-
During the Experiment:
3. Post-Handling and Cleanup:
-
Decontamination:
-
Wipe down the work surface in the chemical fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
-
PPE Removal:
-
Remove gloves using the proper technique to avoid skin contact with the outer surface.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Halogenated Waste: this compound is a halogenated organic compound. All waste containing this chemical must be segregated into a designated "Halogenated Organic Waste" stream. Do not mix with non-halogenated waste.[3]
2. Waste Collection and Containment:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated weighing paper, gloves, and other disposable materials, in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) container).
-
Keep the container closed at all times, except when adding waste.
-
-
Liquid Waste:
-
For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container, also clearly labeled for "Halogenated Organic Liquid Waste."
-
Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
-
3. Final Disposal:
-
Licensed Hazardous Waste Disposal: The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[5]
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the contents, including the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials, until they are collected by the disposal service.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
1. In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing while continuing to flush.
-
Seek immediate medical attention.[1]
2. In Case of Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
3. In Case of Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
If the individual is not breathing, begin artificial respiration.
-
Seek immediate medical attention.[1]
4. In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Never give anything by mouth to an unconscious person.
-
Seek immediate medical attention.[1]
5. Spill Response:
-
Small Spills (within a chemical fume hood):
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.
-
Collect the absorbed material and place it in a sealed container for disposal as halogenated waste.
-
-
Large Spills (or any spill outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Workflow for Safe Handling of this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
